molecular formula C2H5N5 B2422880 4H-1,2,4-Triazole-3,4-diamine CAS No. 38104-45-9; 38350-87-7

4H-1,2,4-Triazole-3,4-diamine

Cat. No.: B2422880
CAS No.: 38104-45-9; 38350-87-7
M. Wt: 99.097
InChI Key: VVICLQXCPOEFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,2,4-Triazole-3,4-diamine (CAS 38104-45-9) is a nitrogen-rich heterocyclic compound with the molecular formula C2H5N5 and a molecular weight of 99.09 g/mol . This diamine-substituted triazole serves as a versatile and valuable synthetic intermediate in medicinal and organic chemistry. Its primary research value lies in its role as a key precursor for the synthesis of novel N-aryl-1,2,4-triazole derivatives, which are frameworks of significant interest in drug discovery . The 1,2,4-triazole scaffold is known to exhibit a broad spectrum of biological activities. Research indicates that derivatives built from this core structure can possess notable antibacterial, antifungal, antiviral, and anti-inflammatory properties . Furthermore, this compound is a crucial building block in constructing more complex fused heterocyclic systems, such as 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, which are also explored for their enhanced biological activities . The mechanism of action for triazole derivatives in biological systems often involves interaction with enzymatic targets; for instance, some synthetic compounds derived from similar triazole precursors have shown promise as anti-inflammatory agents through molecular docking studies suggesting COX-II inhibition as a potential target . This product is supplied for laboratory research purposes only. It is strictly for use in professional research settings and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-triazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVICLQXCPOEFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959060
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38104-45-9
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4H-1,2,4-Triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile of 3,4-Diamino-1,2,4-Triazole (DAT)

Executive Summary

3,4-Diamino-1,2,4-triazole (DAT) , also known as 3,4-diamino-4H-1,2,4-triazole , is a high-nitrogen heterocyclic compound (C₂H₅N₅) characterized by its extreme density and thermal stability.[1] Unlike its more common isomer Guanazole (3,5-diamino-1,2,4-triazole) , DAT features an amino group on the ring nitrogen (N4), imparting unique coordination chemistry and energetic properties.[1]

This guide details the physicochemical architecture of DAT, focusing on its role as a precursor for high-energy-density materials (HEDMs) and metal-organic frameworks (MOFs).[1] Its ability to form extensive hydrogen-bonding networks results in a crystal density (>1.7 g/cm³) that rivals secondary explosives like RDX, yet it retains significant thermal insensitivity.[1]

Molecular Architecture & Identity

Critical Distinction: Researchers often confuse DAT with Guanazole.[1] The positioning of the amino groups dictates the electronic environment and reactivity.

FeatureDAT (Target Compound) Guanazole (Isomer)
IUPAC Name 4-amino-1,2,4-triazol-3-amine1,2,4-triazole-3,5-diamine
CAS Number 38104-45-9 1455-77-2
Structure Amino groups at C3 and N4 Amino groups at C3 and C5
Primary Use Energetic salts, MOF ligandsMedical (chemotherapy), Resins
Electronic Structure & Tautomerism

DAT exhibits amphoteric behavior.[1] The molecule exists primarily in the 4H-tautomer form in the solid state, stabilized by intermolecular hydrogen bonds.[1]

  • Basicity: The N1 and N2 ring nitrogens are the primary sites for protonation, forming stable cations (DAT⁺ and DAT²⁺) with mineral acids.

  • Aromaticity: The triazole ring maintains 6π-electron aromaticity, contributing to its high heat of formation.[1]

Physicochemical Properties

Thermal & Solid-State Profile

DAT is distinguished by its anomalously high density for a C/H/N compound, driven by a planar "sheet-like" crystal packing motif.[1]

PropertyValue / RangeContext
Molecular Weight 99.10 g/mol High Nitrogen Content (70.7%)
Crystal Density 1.71 – 1.84 g/cm³ High density due to 2D H-bond layering [1, 2].[1]
Melting Point >219°C (Dec.) Decomposes before melting.[1] Onset Td reported up to 347°C for pure crystals [1].[1]
Heat of Formation +480.3 kJ/mol Highly endothermic, indicating high stored energy [3].[1]
Solubility Soluble: Water, DMSO, hot EthanolInsoluble: Non-polar solventsForms hydrates readily (e.g., DAT[1]·H₂O).
Energetic Parameters

As a precursor for energetic salts (e.g., DAT-Perchlorate, DAT-Nitrate), the neutral molecule's stability is paramount.[1]

  • Impact Sensitivity: >40 J (Insensitive) [2].[2]

  • Detonation Velocity (Calc.): ~8.7 km/s (for specific energetic salts derived from DAT).[1]

Synthesis & Purification Protocol

Methodology: The most reliable synthesis involves the cyclization of diaminoguanidine with formic acid. This route minimizes contamination from the 3,5-isomer.[1]

Protocol: Cyclization of Diaminoguanidine
  • Precursors: Diaminoguanidine Hydrochloride, Formic Acid (98%).[1]

  • Mechanism: Formylation followed by dehydrative ring closure.[1]

Synthesis Start Diaminoguanidine HCl + Formic Acid Inter Intermediate: Formyl-diaminoguanidine Start->Inter Formylation Cyclization Ring Closure (Reflux/Heat) Inter->Cyclization -H₂O Product 3,4-Diamino-1,2,4-Triazole (DAT) Cyclization->Product

Figure 1: Synthetic pathway for DAT via formic acid cyclization.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Diaminoguanidine HCl (1 eq) in excess Formic Acid (3-5 eq).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitoring by TLC is recommended to ensure consumption of starting material.[1]

  • Concentration: Remove excess formic acid under reduced pressure (rotary evaporation).

  • Neutralization: Treat the residue with a base (e.g., NaHCO₃ or KOH in methanol) to liberate the free base DAT from its hydrochloride salt.[1]

  • Recrystallization: Purify by recrystallization from hot water or ethanol/water mix.[1]

  • Yield: Typically 70–85%.[1]

Chemical Reactivity & Analysis

Protonation & Salt Formation

DAT acts as a base, readily forming energetic salts.[1] The protonation sequence is critical for designing ionic liquids or solid propellants.[1]

Protonation DAT Neutral DAT (Amphoteric) Cation1 Monocation [DAT]⁺ (Protonation at N1/N2) DAT->Cation1 + H⁺ (pKa ~3-4) Cation2 Dication [DAT]²⁺ (High Acidity Required) Cation1->Cation2 + H⁺ (Strong Acid)

Figure 2: Protonation equilibria of DAT in acidic media.

Analytical Characterization
  • NMR (DMSO-d₆):

    • ¹H NMR: Distinct signals for C-NH₂ (broad singlet, ~5.8 ppm) and N-NH₂ (broad singlet, often shifted downfield).[1] The ring C-H proton is absent (substituted by amino), but if 3-amino-1,2,4-triazole is an impurity, a C-H singlet appears at ~7.5-8.0 ppm.[1]

  • IR Spectroscopy:

    • Primary Amine doublets: 3300–3450 cm⁻¹.[1]

    • C=N Ring stretch: 1500–1600 cm⁻¹.[1]

  • HPLC:

    • Column: C18 or Amide-functionalized column (due to high polarity).[1]

    • Mobile Phase: Phosphate buffer (pH 7) / Methanol gradient.[1]

References

  • Inorganic Chemistry (ACS) . High-Energy-Density Materials: An Amphoteric N-Rich Bis(triazole) and Salts of Its Cationic and Anionic Species. (2021).[1][3] Detailed thermal and density data for DAT and derivatives.

  • New Journal of Chemistry . 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. (2015). Synthesis protocols and sensitivity data.

  • PubChem . Compound Summary: 3,4-Diamino-1,2,4-triazole (CID 567144).[1][4][5] CAS and property verification.[1][6][7][8]

  • Journal of Physical Chemistry A . Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole. (2011). Crystallographic density and H-bonding analysis.[1]

Sources

Thermodynamic Stability of High-Nitrogen Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the central paradox in the design of high-nitrogen triazole derivatives: the inverse relationship between energy density and thermodynamic stability . While increasing nitrogen content (catenation) enhances enthalpy of formation (


) and density, it frequently compromises the activation energy barrier (

) required for kinetic stability.

This document provides a rigorous framework for designing, predicting, and validating the stability of 1,2,4-triazole derivatives, with a specific focus on 3-nitro-1,2,4-triazol-5-one (NTO) as a benchmark for stable high-energy materials (HEMs).

Part 1: Molecular Architecture & Stability Mechanisms

The Stability-Energy Trade-off

High-nitrogen compounds derive their energy from the high positive heat of formation associated with N-N and C-N bonds, and the formation of stable


 gas upon decomposition. However, thermodynamic stability is governed by the molecular architecture's ability to resist spontaneous decomposition.

Key Stabilizing Mechanisms:

  • Aromaticity: The 1,2,4-triazole ring possesses

    
     electrons, conferring aromatic stability. Preserving this aromaticity during substitution is critical.
    
  • Intermolecular Hydrogen Bonding: In compounds like NTO, extensive H-bond networks increase crystal density and lattice energy, significantly raising the decomposition temperature (

    
    ).
    
  • Tautomeric Equilibrium: Triazoles exist in dynamic equilibrium (e.g., 1H vs. 4H forms). The 1H-tautomer is generally more thermodynamically stable. Substituents that lock the molecule in a less stable tautomer reduce the overall thermal threshold.

Decomposition Pathways

The primary failure mode for these derivatives is not bond homolysis but ring cleavage.

  • Mechanism: Proton transfer

    
     Ring opening 
    
    
    
    Formation of an azide intermediate
    
    
    Elimination of
    
    
    .
  • Mitigation: Amino (

    
    ) groups act as electron donors, increasing electron density in the ring and strengthening the C-N bonds, whereas Nitro (
    
    
    
    ) groups are electron-withdrawing but can participate in stabilizing intramolecular H-bonds.

Part 2: Computational Assessment Protocol

Before synthesis, thermodynamic properties must be predicted to screen for viability. Direct calculation of


 is often inaccurate; therefore, isodesmic reactions  are the industry standard.
Protocol: Calculation of Heat of Formation (HOF)

Objective: Predict gas-phase


 with <5 kcal/mol error.
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: DFT B3LYP/6-311+G(d,p).[1]

    • Self-Validation: Ensure zero imaginary frequencies (NImag=0) to confirm a local minimum.

  • Isodesmic Reaction Design: Construct a hypothetical reaction where the number of bond types is conserved on both sides to cancel systematic errors.

    • Example for NTO:

      
      
      
    • Correction: This specific reaction conserves the C-N bond types but requires accurate experimental HOFs for the reference molecules (Benzene, Nitrobenzene, Triazole).

  • Calculation:

    
    
    Where 
    
    
    
    is the calculated enthalpy change at 298K.[2]
  • Solid State Correction (Packing): Gas-phase values must be corrected for sublimation enthalpy (

    
    ) to predict solid-state stability.
    
    • Politzer Approach:

      
      
      
    • Where

      
       is surface area and 
      
      
      
      is the electrostatic potential variance.

Part 3: Experimental Protocols

Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)

Rationale: NTO is selected as the case study due to its status as an insensitive munition (IM) ingredient, replacing RDX.

Step 1: Synthesis of 1,2,4-triazol-3-one (TO) [3]

  • Reagents: Semicarbazide hydrochloride (1 eq), Formic acid (excess).

  • Procedure: Reflux semicarbazide HCl in 85% formic acid for 4-6 hours.

  • Mechanism: Cyclization via condensation.

  • Purification: Cool to precipitate TO.[4] Recrystallize from water.[4]

Step 2: Nitration to NTO

  • Reagents: TO, 70% Nitric acid (

    
    ).[4]
    
  • Procedure:

    • Suspend TO in water.

    • Add

      
       dropwise while maintaining temp < 60°C (Exotherm control).
      
    • Heat to 70-80°C for 2 hours to complete nitration.

  • Self-Validation: Monitor the evolution of

    
     fumes. Cessation indicates reaction completion.
    
  • Yield: ~70-80% after cooling and filtration.

Thermal Characterization (DSC/TGA)

Objective: Determine Onset Temperature (


) and Peak Decomposition (

).

Protocol:

  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Sample: 2–5 mg in Alumina (

    
    ) crucibles (prevent catalytic effect of Al pans).
    
  • Atmosphere: Nitrogen flow (50 mL/min).

  • Ramp Rate: 5, 10, 15, and 20 °C/min (Required for kinetic analysis).

  • Data Analysis:

    • Identify

      
       (extrapolated onset).
      
    • Calculate Activation Energy (

      
      ) using the Kissinger Equation :
      
      
      
      
      Plot
      
      
      vs
      
      
      . Slope =
      
      
      .

Part 4: Data & Visualization

Comparative Stability Data

The following table illustrates the impact of functional groups on the thermodynamic stability of the triazole ring.

CompoundFormulaDensity (

)

(DSC Onset)

(kJ/mol)
Stability Note
1,2,4-Triazole

1.39~240°C+109Baseline aromatic stability.
3-Amino-1,2,4-triazole

1.54157°C+56Amino group lowers

slightly but aids density.
NTO (3-nitro-1,2,4-triazol-5-one)

1.93270°C -128High Stability. Extensive H-bonding network.
Azidotriazole

1.58190°C+450High Energy, Low Stability (Azide group instability).
Decomposition Pathway Diagram

This diagram illustrates the critical failure mechanism for high-nitrogen triazoles: ring opening followed by nitrogen elimination.

Decomposition Start 1,2,4-Triazole Derivative Step1 Proton Transfer (Tautomerization) Start->Step1 Heat Step2 Ring Opening (Rate Limiting Step) Step1->Step2 Ea Barrier Inter Azide/Diazo Intermediate Step2->Inter Final Decomposition Products (N2 + Nitriles) Inter->Final -N2 (Gas)

Figure 1: Generalized thermal decomposition pathway of 1,2,4-triazole derivatives. The ring-opening step is typically the rate-determining step (RDS).

Experimental Characterization Workflow

A self-validating workflow for ensuring safety and accuracy during material characterization.

Workflow Syn Synthesis (Precursor + Nitration) Pur Purification (Recrystallization) Syn->Pur Check1 Purity Check (HPLC / NMR) Pur->Check1 Check1->Syn <98% Purity TGA TGA Analysis (Mass Loss) Check1->TGA >98% Purity DSC DSC Analysis (Heat Flow) Check1->DSC Check2 Kinetic Analysis (Kissinger Plot) TGA->Check2 DSC->Check2 Check2->Syn Low Stability Safe Safety Testing (Impact/Friction) Check2->Safe Ea > 150 kJ/mol

Figure 2: Characterization workflow. Note the feedback loops: low purity or low activation energy requires re-evaluation of the synthesis or molecular design.

References

  • Klapötke, T. M. (2022). Chemistry of High-Energy Materials (6th ed.). De Gruyter.[5] Link

    • Foundational text on the synthesis and stability of NTO and nitrogen-rich heterocycles.
  • Viswanath, D. S., & Ghosh, T. K. (2018). Thermal Stability and Decomposition of 1,2,4-Triazoles. Journal of Hazardous Materials. Link

    • Review of decomposition mechanisms and kinetic parameters.
  • Sikder, A. K., & Sikder, N. (2004). A Review of Advanced High Performance, Insensitive and Thermally Stable Energetic Materials Emerging for Military and Space Applications. Journal of Hazardous Materials, 112(1-2), 1-15. Link

    • Specific data on NTO stability and comparison to RDX.
  • Gaussian, Inc. (2016). Thermochemistry in Gaussian. Link

    • Authoritative source for the calculation of Enthalpies and Free Energies using DFT.
  • Simpson, R. L., et al. (1997). The NTO/HMX System: A New Insensitive Explosive. Lawrence Livermore National Laboratory. Link

    • Primary source for NTO synthesis and safety characteriz

Sources

An In-depth Technical Guide to the Solubility of 4H-1,2,4-Triazole-3,4-diamine in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4H-1,2,4-triazole-3,4-diamine in polar aprotic solvents. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles with practical, field-proven methodologies. While direct quantitative solubility data for 4H-1,2,4-triazole-3,4-diamine is emerging, this guide leverages data from the structurally similar analogue, 3-amino-1,2,4-triazole, to provide foundational insights. Furthermore, it offers detailed experimental protocols to empower researchers to precisely determine the solubility of the target compound in their specific applications. This guide is designed to be a self-validating resource, grounding its recommendations in established scientific principles and authoritative references.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a promising lead compound to a therapeutic reality is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The ability to dissolve a compound in a suitable solvent is fundamental to a wide array of critical processes, including:

  • Chemical Synthesis and Purification: Efficient reaction kinetics and effective purification techniques such as crystallization are highly dependent on the solubility of the reactants and products.

  • Formulation Development: The bioavailability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility. Formulations, whether oral, parenteral, or topical, require the API to be dissolved to ensure proper absorption and therapeutic efficacy.

  • High-Throughput Screening (HTS): In early-stage drug discovery, compounds are typically screened in solution. Poor solubility can lead to false negatives and an underestimation of a compound's true biological activity.[1]

  • Pharmacokinetic and Toxicological Studies: Understanding the solubility of a compound in various physiological and experimental media is crucial for interpreting pharmacokinetic profiles and assessing toxicological endpoints.

4H-1,2,4-triazole-3,4-diamine, a heterocyclic compound rich in nitrogen, presents a structural motif of significant interest in medicinal chemistry. Its potential for diverse biological activities necessitates a thorough understanding of its physicochemical properties, with solubility being paramount. This guide focuses specifically on its behavior in polar aprotic solvents, a class of solvents widely used in organic synthesis, purification, and as vehicles for in vitro and in vivo studies.

Understanding the Solute: 4H-1,2,4-Triazole-3,4-diamine

4H-1,2,4-triazole-3,4-diamine is a five-membered heterocyclic ring system characterized by the presence of three nitrogen atoms in the ring and two exocyclic amino groups.

Key Structural Features Influencing Solubility:

  • Hydrogen Bond Donors and Acceptors: The presence of multiple N-H and N atoms makes 4H-1,2,4-triazole-3,4-diamine capable of acting as both a hydrogen bond donor and acceptor. This is a key determinant of its solubility in polar solvents.

  • Polarity: The high nitrogen content and the presence of amino groups confer a significant degree of polarity to the molecule.

  • Potential for Tautomerism: The triazole ring system can exhibit tautomerism, which can influence its intermolecular interactions and, consequently, its solubility.

The general principle of "like dissolves like" suggests that polar compounds will exhibit greater solubility in polar solvents.[2] Therefore, 4H-1,2,4-triazole-3,4-diamine is expected to be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

The Solvent: Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and their lack of acidic protons. They possess atoms with lone pairs of electrons (such as oxygen or nitrogen) that can act as hydrogen bond acceptors but cannot donate hydrogen bonds.

Common Polar Aprotic Solvents in Pharmaceutical Sciences:

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent with a large dipole moment, capable of dissolving a wide range of polar and nonpolar compounds. It is a common solvent for HTS and for storing compound libraries.

  • N,N-Dimethylformamide (DMF): Another highly polar solvent with excellent solvating properties for a variety of organic and inorganic compounds.

  • Acetonitrile (ACN): A moderately polar solvent, miscible with water and many organic solvents. It is widely used as a mobile phase in reversed-phase high-performance liquid chromatography (HPLC).

  • Acetone: A common and relatively volatile polar aprotic solvent.

  • N-Methyl-2-pyrrolidone (NMP): A powerful, highly polar aprotic solvent with a high boiling point.

The ability of these solvents to accept hydrogen bonds while not being able to donate them can lead to specific solute-solvent interactions that influence solubility.

Solubility Profile: Insights from a Structural Analogue

Direct, comprehensive quantitative solubility data for 4H-1,2,4-triazole-3,4-diamine in a range of polar aprotic solvents is not extensively reported in the public domain. However, valuable insights can be gleaned from the solubility data of the closely related compound, 3-amino-1,2,4-triazole (also known as amitrole). This compound shares the core 1,2,4-triazole ring and an exocyclic amino group, making it a reasonable proxy for predicting the general solubility trends of 4H-1,2,4-triazole-3,4-diamine.

A study on the solubility of 3-amino-1,2,4-triazole in various organic solvents, including several polar aprotic ones, was conducted using the isothermal saturation method over a temperature range of 283.15 K to 318.15 K.[3] The mole fraction solubility of 3-amino-1,2,4-triazole was found to increase with rising temperature in all tested solvents.[3]

Table 1: Mole Fraction Solubility (x) of 3-amino-1,2,4-triazole in Selected Polar Aprotic Solvents at Different Temperatures [3]

Temperature (K)N-Methyl-2-pyrrolidone (NMP)AcetoneAcetonitrile
283.150.04580.00190.0006
288.150.05260.00230.0007
293.150.06030.00280.0009
298.150.06890.00340.0011
303.150.07860.00410.0013
308.150.08940.00490.0016
313.150.10150.00580.0019
318.150.11500.00680.0023

Analysis of the Analogue Data:

  • High Solubility in NMP: 3-amino-1,2,4-triazole exhibits significantly higher solubility in N-methyl-2-pyrrolidone (NMP) compared to acetone and acetonitrile.[3] This is likely due to the highly polar nature of NMP and its strong hydrogen bond accepting capability.

  • Moderate to Low Solubility in Acetone and Acetonitrile: The solubility in acetone and acetonitrile is considerably lower, though it still demonstrates a positive correlation with temperature.[3]

Extrapolation to 4H-1,2,4-Triazole-3,4-diamine:

Based on the structural similarities, it is reasonable to hypothesize that 4H-1,2,4-triazole-3,4-diamine will also exhibit favorable solubility in highly polar aprotic solvents like NMP and DMSO. The additional amino group in 4H-1,2,4-triazole-3,4-diamine, compared to 3-amino-1,2,4-triazole, introduces another site for hydrogen bonding, which could potentially enhance its solubility in polar aprotic solvents that are good hydrogen bond acceptors. However, this additional functional group also increases the molecule's overall polarity and could lead to stronger crystal lattice energy, which would counteract the favorable solvation effects. Therefore, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for 4H-1,2,4-triazole-3,4-diamine, a systematic experimental approach is required. The following protocols are based on established methodologies and are designed to ensure data integrity.[1][4]

Isothermal Saturation Method (Shake-Flask Method)

This is a widely accepted and robust method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical technique.

Workflow Diagram:

Isothermal_Saturation_Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4H-1,2,4-Triazole-3,4-diamine B Add known volume of polar aprotic solvent A->B Combine in vial C Seal vial and place in shaker at constant T B->C D Equilibrate for sufficient time (e.g., 24-72 hours) C->D Shake E Centrifuge or filter to separate solid from supernatant D->E F Withdraw an aliquot of the clear supernatant E->F G Dilute with a suitable solvent F->G H Analyze concentration using HPLC-UV or other method G->H

Caption: Workflow for the isothermal saturation method.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an amount of 4H-1,2,4-triazole-3,4-diamine that is in clear excess of its expected solubility into a series of glass vials.

    • To each vial, add a precise volume of the desired polar aprotic solvent (e.g., DMSO, DMF, ACN, NMP).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To obtain a clear supernatant, either centrifuge the vials at a high speed or filter the suspension using a syringe filter with a material compatible with the solvent (e.g., PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The diluent should be a solvent in which the compound is freely soluble and which is compatible with the analytical instrumentation.

    • Determine the concentration of 4H-1,2,4-triazole-3,4-diamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of the compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, µg/mL, or molarity (mol/L).

High-Throughput Solubility Assays

For early-stage drug discovery where rapid screening of multiple compounds or conditions is required, high-throughput solubility assays can be employed.

Principle: These methods are often kinetic rather than thermodynamic and rely on the precipitation of the compound from a stock solution (typically in DMSO) upon dilution into an aqueous or organic medium. The amount of dissolved compound is then measured.

Workflow Diagram:

HTS_Solubility_Assay cluster_preparation Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Dispense stock solution into microplate wells A->B C Add the target polar aprotic solvent B->C D Incubate to allow for precipitation C->D E Separate precipitate (e.g., filtration plate) D->E F Analyze supernatant concentration (e.g., UV-Vis plate reader) E->F

Caption: Workflow for a high-throughput solubility assay.

Detailed Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 4H-1,2,4-triazole-3,4-diamine in 100% DMSO (e.g., 10 mM or 200 mM).

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96-well), add the target polar aprotic solvent to each well.

    • Add a small volume of the DMSO stock solution to each well to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

  • Equilibration and Precipitation:

    • Seal the plate and incubate at a controlled temperature with shaking for a shorter period than the isothermal saturation method (e.g., 1-4 hours). During this time, the compound will precipitate out of solution if its concentration exceeds its solubility in the final solvent mixture.

  • Separation and Detection:

    • Separate the precipitated solid from the solution. This can be achieved using a filter plate (a multi-well plate with a filter membrane at the bottom of each well) and centrifugation or vacuum.

    • Transfer the clear filtrate to a new analysis plate.

    • Quantify the concentration of the dissolved compound in the filtrate. This can be done directly in the plate using a UV-Vis plate reader if the compound has a suitable chromophore and the solvent does not interfere. Alternatively, an aliquot can be taken for HPLC analysis.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility of 4H-1,2,4-triazole-3,4-diamine.

  • Temperature: As indicated by the data for its analogue, the solubility of 4H-1,2,4-triazole-3,4-diamine in polar aprotic solvents is expected to increase with temperature.[3][5]

  • pH: While pH is a critical factor for solubility in aqueous solutions, its effect in aprotic solvents is generally negligible unless the solvent contains acidic or basic impurities.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the material being tested.

  • Impurities: The presence of impurities can either increase or decrease the apparent solubility of a compound. Using highly pure material is essential for obtaining accurate data.

Troubleshooting Poor Solubility:

If 4H-1,2,4-triazole-3,4-diamine exhibits poor solubility in a desired polar aprotic solvent, the following strategies can be considered:

  • Co-solvency: The use of a mixture of solvents can sometimes enhance solubility. For example, adding a small amount of a highly solubilizing solvent like NMP or DMSO to another polar aprotic solvent might improve the overall solvating power of the system.

  • Temperature Adjustment: Increasing the temperature can be an effective way to increase solubility, provided the compound is thermally stable.

  • Salt Formation: Although less common in purely aprotic systems, if there are acidic or basic functionalities that can be protonated or deprotonated, salt formation can dramatically alter solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 4H-1,2,4-triazole-3,4-diamine in polar aprotic solvents. By leveraging data from the structural analogue 3-amino-1,2,4-triazole, we can anticipate that this compound will exhibit favorable solubility in highly polar aprotic solvents such as NMP and DMSO, with solubility increasing with temperature.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a robust starting point for generating precise and reliable solubility data tailored to their specific needs. Accurate solubility data is a cornerstone of successful drug development, enabling informed decisions from lead optimization through to formulation.

Future work should focus on generating a comprehensive experimental dataset for the solubility of 4H-1,2,4-triazole-3,4-diamine in a wider range of pharmaceutically relevant polar aprotic solvents. Additionally, computational modeling approaches, such as Quantitative Structure-Property Relationship (QSPR) models, could be developed to predict the solubility of related triazole derivatives, thereby accelerating the drug discovery process.[1]

References

  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

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tautomeric forms of 3,4-diamino-1,2,4-triazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Forms of 3,4-Diamino-1,2,4-triazole in Solution

Introduction

3,4-Diamino-1,2,4-triazole (DATr) is a pivotal heterocyclic compound that has garnered significant interest in various scientific fields, particularly in the development of energetic materials and as a scaffold in medicinal chemistry.[1][2][3] Its utility stems from a high nitrogen content, inherent stability, and the presence of multiple functional groups capable of forming a variety of derivatives. A fundamental aspect of the chemistry of 3,4-diamino-1,2,4-triazole, which dictates its physicochemical properties and biological activity, is its existence in multiple tautomeric forms.

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a well-established phenomenon in heterocyclic chemistry.[4][5] For substituted 1,2,4-triazoles, this primarily involves the migration of a proton between the nitrogen atoms of the triazole ring (annular tautomerism) and potentially between exocyclic and endocyclic nitrogen atoms (amino-imino tautomerism). The predominant tautomeric form in solution is highly dependent on factors such as solvent polarity, pH, and temperature.[6][7]

Understanding the tautomeric landscape of 3,4-diamino-1,2,4-triazole is crucial for researchers, scientists, and drug development professionals. The specific tautomer present influences hydrogen bonding capabilities, molecular shape, and electronic distribution, all of which are critical for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of the potential , outlines experimental and computational methodologies for their characterization, and discusses the influence of the solvent environment on the tautomeric equilibrium, drawing upon data from closely related analogues where direct studies on the title compound are limited.

Possible Tautomeric Forms of 3,4-Diamino-1,2,4-triazole

3,4-Diamino-1,2,4-triazole can theoretically exist in several tautomeric forms. These can be broadly categorized into annular tautomers, which differ in the position of the proton on the triazole ring, and amino-imino tautomers, which involve the exocyclic amino groups.

Annular Tautomerism:

The 1,2,4-triazole ring has three nitrogen atoms, leading to three possible annular tautomers where the mobile proton resides on N1, N2, or N4.

  • 1H-3,4-diamino-1,2,4-triazole: The proton is on the N1 nitrogen.

  • 2H-3,4-diamino-1,2,4-triazole: The proton is on the N2 nitrogen.

  • 4H-3,4-diamino-1,2,4-triazole: The proton is on the N4 nitrogen, which is attached to an amino group.

Amino-Imino Tautomerism:

In addition to the annular tautomerism, the exocyclic amino groups at the C3 and C4 positions can exist in equilibrium with their corresponding imino forms. This significantly increases the number of possible tautomers. For example, for the 1H annular tautomer, the following amino-imino forms are possible:

  • 1H-3-amino-4-imino-1,2,4-triazolidine

  • 1H-3-imino-4-amino-1,2,4-triazolidine

The interplay between annular and amino-imino tautomerism results in a complex equilibrium. However, for many substituted aminotriazoles, the amino forms are generally more stable than the imino forms. The primary focus in solution studies is often on the equilibrium between the major annular tautomers.

Below is a visual representation of the main annular tautomeric forms.

Tautomers cluster_1H 1H-3,4-diamino-1,2,4-triazole cluster_2H 2H-3,4-diamino-1,2,4-triazole cluster_4H 4H-3,4-diamino-1,2,4-triazole T1 T1 Equilibrium1 T1->Equilibrium1 T2 T2 Equilibrium2 T2->Equilibrium2 T3 T3 Equilibrium1->T2 Equilibrium2->T3

Caption: Annular Tautomeric Forms of 3,4-Diamino-1,2,4-triazole.

The Influence of the Solution Environment on Tautomeric Equilibrium

The solvent plays a critical role in determining the relative stability of tautomers. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

While specific quantitative data for 3,4-diamino-1,2,4-triazole is scarce, studies on the closely related 3-amino-5-nitro-1,2,4-triazole (ANTA) provide valuable insights.[6] Computational studies on ANTA have shown that in the gas phase, the 1H-tautomer is more stable, but in polar solvents, the 2H-tautomer becomes the most stable form.[6] This is attributed to the larger dipole moment of the 2H tautomer, leading to stronger interactions with polar solvent molecules.

For 3,4-diamino-1,2,4-triazole, a similar trend can be anticipated:

  • In non-polar, aprotic solvents , the tautomeric equilibrium is likely to favor the least polar form, which is often the 1H-tautomer.

  • In polar, aprotic solvents (e.g., DMSO, DMF) , an increase in the population of more polar tautomers, such as the 2H-form, is expected.

  • In polar, protic solvents (e.g., water, methanol) , the equilibrium will be further influenced by the solvent's ability to act as a hydrogen bond donor and acceptor. This can lead to complex solvation effects that may favor a specific tautomer capable of forming strong hydrogen bonds with the solvent.

Experimental Methodologies for Tautomer Characterization

A combination of spectroscopic techniques is typically employed to identify and quantify tautomeric forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria as the chemical shifts of protons and carbons are highly sensitive to the electronic environment of the nucleus.[7][8]

Experimental Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of 3,4-diamino-1,2,4-triazole in the deuterated solvent of choice (e.g., DMSO-d₆, CD₃OD, D₂O) to a concentration of approximately 5-10 mg/mL.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 16 or more) for a good signal-to-noise ratio.

    • The N-H protons of the triazole ring and amino groups may appear as broad signals, and their chemical shifts can be highly dependent on solvent and temperature.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Data Analysis:

    • The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative. Based on data for related 1,2,4-triazoles, these carbons typically resonate in the range of δ 140-170 ppm.[8]

    • The presence of multiple sets of signals for the triazole ring carbons and protons would indicate the co-existence of multiple tautomers in solution.

    • Integration of the corresponding signals in the ¹H NMR spectrum can provide a quantitative ratio of the different tautomers present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima (λ_max) due to differences in their electronic structures.[5]

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of 3,4-diamino-1,2,4-triazole (e.g., 10⁻⁴ to 10⁻⁵ M) in the solvent of interest. A range of solvents with varying polarities should be used.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Compare the λ_max values obtained in different solvents. A significant shift in the absorption maximum with a change in solvent polarity can indicate a shift in the tautomeric equilibrium. Theoretical calculations of the electronic transitions for each tautomer can aid in assigning the observed spectra.[4]

Infrared (IR) Spectroscopy

While primarily used for solid-state analysis, solution-phase IR or Attenuated Total Reflectance (ATR)-FTIR can provide information about the functional groups present in the dominant tautomer.

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of solid 3,4-diamino-1,2,4-triazole directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Key vibrational bands to analyze include:

    • N-H stretching: Typically in the range of 3100-3400 cm⁻¹. The pattern of these bands can help differentiate between tautomers.

    • C=N and C-N stretching: Found in the 1400-1650 cm⁻¹ region.[9] These are characteristic of the triazole ring and will differ between tautomers.

Computational Approaches to Tautomer Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[4][6]

Workflow for Computational Analysis:

  • Structure Optimization: The geometry of each possible tautomer is optimized in the gas phase and in various solvents using a continuum solvent model (e.g., PCM).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to determine their relative stabilities (ΔE or ΔG).

  • Spectra Simulation: NMR chemical shifts and UV-Vis electronic transitions can be calculated for each tautomer to aid in the interpretation of experimental data.

Table 1: Illustrative Relative Stabilities of 3-Amino-1,2,4-triazole Tautomers (Proxy Data)

TautomerGas Phase ΔE (kcal/mol)Aqueous Phase ΔG (kcal/mol)
1H-3-amino0.000.00
2H-3-amino+2.5-0.5
4H-3-amino+8.0+7.5

Note: This data is for the closely related 3-amino-1,2,4-triazole and serves as an illustrative example of the expected trends.[7] The relative stabilities for 3,4-diamino-1,2,4-triazole may differ.

computational_workflow cluster_input Input Structures cluster_dft DFT Calculations cluster_output Predicted Properties Tautomer_1 1H Tautomer Optimization Geometry Optimization (Gas & Solution) Tautomer_1->Optimization Tautomer_2 2H Tautomer Tautomer_2->Optimization Tautomer_3 4H Tautomer Tautomer_3->Optimization Energy Energy Calculation (ΔE, ΔG) Optimization->Energy Spectra Spectra Simulation (NMR, UV-Vis) Optimization->Spectra Stability Relative Stabilities Energy->Stability NMR_shifts Predicted NMR Shifts Spectra->NMR_shifts UV_Vis_spectra Predicted UV-Vis Spectra Spectra->UV_Vis_spectra

Caption: A generalized workflow for the computational analysis of tautomers.

Synthesis of 3,4-Diamino-1,2,4-triazole

A common and efficient method for the synthesis of 3,4-diamino-1,2,4-triazole involves the treatment of diaminoguanidinium chloride with formic acid in the presence of concentrated hydrochloric acid.

synthesis_workflow Reactant1 Diaminoguanidinium Chloride Reaction Reaction & Cyclization Reactant1->Reaction Reactant2 Formic Acid Reactant2->Reaction Catalyst Conc. HCl Catalyst->Reaction Product 3,4-Diamino-1,2,4-triazole Hydrochloride Reaction->Product Neutralization Neutralization Product->Neutralization Final_Product 3,4-Diamino-1,2,4-triazole Neutralization->Final_Product

Caption: A simplified workflow for the synthesis of 3,4-diamino-1,2,4-triazole.

Conclusion and Future Perspectives

The tautomerism of 3,4-diamino-1,2,4-triazole is a complex phenomenon with significant implications for its application in various fields. While direct experimental and computational studies on its tautomeric equilibrium in solution are limited, a robust understanding can be built upon the established principles of tautomerism in 1,2,4-triazoles and data from closely related analogues. It is predicted that the equilibrium between the 1H, 2H, and 4H annular tautomers is highly sensitive to the solvent environment, with more polar solvents likely favoring the more polar tautomeric forms.

Future research should focus on a systematic investigation of the tautomerism of 3,4-diamino-1,2,4-triazole using a combination of variable-temperature NMR, UV-Vis spectroscopy in a wide range of solvents, and high-level computational modeling. Such studies would provide valuable quantitative data on the tautomeric populations and the thermodynamics of the equilibrium, enabling a more precise prediction of the compound's behavior in different chemical and biological systems. This knowledge will be instrumental in the rational design of novel derivatives for applications in drug discovery and materials science.

References

  • Wu, J.-T., Zhang, J.-G., Yin, X., Cheng, Z.-Y., & Xu, C.-X. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. New Journal of Chemistry, 39(6), 4836-4842. [Link]

  • ResearchGate. (2015). 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Four Energetic Transition Metal Complexes of 3,4-Diamino-1,2,4-triazole. [Link]

  • Büyükkıdan, B., & Ceylan, M. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Journal of Scientific Reports-A, (48), 25-41. [Link]

  • RSC Publishing. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts. [Link]

  • Lix, B., & Politzer, P. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(35), 7044-7051. [Link]

  • Zhang, J., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1][2][9]triazolo[4,3-b][1][2][9]triazole. New Journal of Chemistry, 44(46), 20035-20041. [Link]

  • ResearchGate. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

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An In-depth Technical Guide to the Electronic Structure and DFT Calculations of 4H-1,2,4-Triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4H-1,2,4-Triazole-3,4-diamine in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its unique electronic and structural properties.[1] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in a wide array of therapeutic agents with antifungal, anticancer, antimicrobial, and anticonvulsant activities.[1][2] The 4H-1,2,4-Triazole-3,4-diamine, a specific derivative with two amino groups, presents a compelling subject for computational investigation. The presence of multiple nitrogen atoms and amino substituents suggests a rich electronic landscape, with potential for diverse intermolecular interactions, making it a promising candidate for drug design and the development of novel energetic materials.[3][4]

This technical guide provides a comprehensive exploration of the electronic structure of 4H-1,2,4-Triazole-3,4-diamine and a detailed protocol for its investigation using Density Functional Theory (DFT) calculations. As a powerful quantum mechanical modeling method, DFT allows for the elucidation of molecular geometries, electronic properties, and spectroscopic features, offering invaluable insights to guide the rational design of new chemical entities.[1][5] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the behavior of nitrogen-rich heterocyclic compounds.

Pillar I: Unveiling the Electronic Architecture of 4H-1,2,4-Triazole-3,4-diamine

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For 4H-1,2,4-Triazole-3,4-diamine, key aspects of its electronic architecture include the distribution of electron density, the nature of its molecular orbitals, and the tautomeric form it adopts.

Tautomerism in 1,2,4-Triazoles:

1,2,4-triazole derivatives can exist in different tautomeric forms, most commonly the 1H, 2H, and 4H forms.[6] The relative stability of these tautomers is crucial as it governs the molecule's chemical reactivity and biological activity.[6] Accurately predicting the preferred tautomeric form is a primary objective of computational analysis. For amino-substituted 1,2,4-triazoles, the 4H tautomer is often a key consideration.[6]

Molecular Orbitals and Reactivity:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[5] A smaller HOMO-LUMO gap generally implies higher reactivity.

Pillar II: A Validated Protocol for DFT Calculations

The following section provides a step-by-step methodology for performing DFT calculations on 4H-1,2,4-Triazole-3,4-diamine. This protocol is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.

Experimental Workflow: From Structure to Properties

The overall workflow for the computational analysis is depicted in the following diagram:

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis & Interpretation mol_structure 1. Molecular Structure Input (e.g., SMILES or 2D sketch) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc electronic_prop 4. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_prop data_extraction 5. Extraction of Key Data (Energies, Bond Lengths, Charges) electronic_prop->data_extraction visualization 6. Visualization (Orbitals, MEP maps) data_extraction->visualization interpretation 7. Interpretation & Reporting visualization->interpretation

Caption: A generalized workflow for DFT calculations on 4H-1,2,4-Triazole-3,4-diamine.

Step-by-Step Computational Protocol
  • Molecular Structure Input:

    • Begin by constructing the 3D structure of 4H-1,2,4-Triazole-3,4-diamine. This can be done using molecular building software. The SMILES string for the parent molecule is C1=NN=C(N1N)N.[7]

    • Ensure the correct tautomeric form (4H) is specified for the initial input geometry.

  • Software Selection:

    • Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS. The following steps are described with terminology common to these programs.

  • Method and Basis Set Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good balance between accuracy and computational cost.[5][8] For potentially more accurate results, especially concerning tautomeric energies, the CAM-B3LYP functional can be considered.[6]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended.[5] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the electron distribution.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the minimum energy structure of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate the most stable conformation.[1]

    • The optimization should be carried out in the gas phase or with an implicit solvent model (e.g., PCM) to simulate a solution environment.

  • Frequency Calculation:

    • Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.

    • The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra if available.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

    • Frontier Molecular Orbitals (HOMO/LUMO): Extract the energies of the HOMO and LUMO to calculate the energy gap (ΔE = ELUMO - EHOMO). Visualize the 3D plots of these orbitals to understand their spatial distribution and identify regions susceptible to electrophilic or nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. The MEP map provides a visual representation of the charge distribution, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). This is invaluable for predicting sites of intermolecular interactions.

    • Mulliken Population Analysis: This analysis provides atomic charges, offering a quantitative measure of the electron distribution across the molecule.

Pillar III: Authoritative Grounding and Data Presentation

The insights derived from DFT calculations provide a quantitative basis for understanding the chemical nature of 4H-1,2,4-Triazole-3,4-diamine.

Expected Quantitative Data

The following table presents a template for summarizing the key quantitative data obtained from the DFT calculations.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
Selected Optimized Bond Lengths (Å)
N1-N2Value
N2-C3Value
C3-N4Value
N4-C5Value
C5-N1Value
C3-N(amino)Value
N4-N(amino)Value
**Selected Optimized Bond Angles (°) **
N1-N2-C3Value
N2-C3-N4Value
C3-N4-C5Value
N4-C5-N1Value
C5-N1-N2Value
Interpretation of Results and Mechanistic Claims
  • Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) can be calculated.[8][9] These parameters provide a quantitative framework for comparing the reactivity of 4H-1,2,4-Triazole-3,4-diamine with other molecules.

  • Intermolecular Interactions: The MEP map and Mulliken charges will highlight the nitrogen atoms of the triazole ring and the amino groups as potential hydrogen bond acceptors and donors, respectively. This is critical for understanding its potential interactions with biological receptors in drug development contexts.[3] The high nitrogen content also suggests its potential as an energetic material, where the heat of formation is a key parameter of interest.[10]

Logical Relationships in Electronic Structure Analysis

The relationship between the fundamental calculations and the derived chemical insights can be visualized as follows:

logical_flow cluster_calc Core DFT Calculations cluster_analysis Derived Properties & Analysis cluster_interpretation Chemical & Biological Interpretation opt_geom Optimized Geometry bond_params Bond Lengths & Angles opt_geom->bond_params orbital_energies HOMO/LUMO Energies reactivity_desc Reactivity Descriptors (Hardness, Electrophilicity) orbital_energies->reactivity_desc electron_density Electron Density charge_dist Charge Distribution (MEP, Mulliken Charges) electron_density->charge_dist stability Molecular Stability bond_params->stability reactivity Chemical Reactivity reactivity_desc->reactivity interactions Intermolecular Interactions (H-bonding, Receptor Binding) charge_dist->interactions stability->reactivity reactivity->interactions

Caption: Logical flow from DFT calculations to chemical interpretation.

Conclusion

This technical guide has outlined the significance of 4H-1,2,4-Triazole-3,4-diamine and provided a robust, scientifically grounded protocol for investigating its electronic structure using DFT calculations. By following the detailed methodology, researchers can obtain reliable data on the molecule's geometry, stability, and reactivity. The interpretation of these computational results, particularly the analysis of frontier molecular orbitals and the molecular electrostatic potential, offers profound insights that can accelerate the discovery and development of new drugs and advanced materials. The principles and workflows described herein are broadly applicable to the computational study of other heterocyclic systems, empowering scientists to leverage the predictive power of theoretical chemistry in their research endeavors.

References

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences. [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences, 4(2). [Link]

  • Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025). Benchmarking computational methods for the tautomerism of 1,2,4-triazole derivatives. Scribd. [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology, 5(4). [Link]

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. (2025). Journal of Chemical Reviews. [Link]

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  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). PMC. [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. (2008). PMC. [Link]

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  • Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

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The Evolution of Amino-Triazole Based Energetic Materials: A Technical Guide to Synthesis, Properties, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by Gemini

This guide provides an in-depth exploration of the history and development of amino-triazole based energetic materials, tailored for researchers, scientists, and professionals in the field. As a Senior Application Scientist, the narrative focuses on the causal relationships behind experimental choices and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Quest for High-Energy, Low-Sensitivity Materials

The field of energetic materials is in a constant state of evolution, driven by the dual objectives of enhancing performance while ensuring greater safety and stability.[1][2] For decades, compounds like 2,4,6-trinitrotoluene (TNT), RDX, and HMX have been the benchmarks.[2] However, their limitations, particularly in terms of sensitivity to shock and friction, have spurred research into new classes of materials that offer a better balance between energy output and insensitivity.[1][2]

The Rise of Nitrogen-Rich Heterocycles: Why Triazoles?

Nitrogen-rich heterocycles have emerged as a cornerstone in the design of modern high-energy-density materials (HEDMs).[3] Among these, the 1,2,4-triazole ring is a particularly remarkable framework for several key reasons:[3][4]

  • High Positive Heats of Formation : The numerous N-N and C-N bonds within the triazole structure store a significant amount of chemical energy, which is released upon decomposition.[4][5] This high heat of formation contributes directly to superior detonation performance.

  • High Nitrogen Content : A high nitrogen-to-carbon ratio leads to the formation of a large volume of gaseous dinitrogen (N₂) upon detonation, a highly stable and environmentally benign product.[6] This also improves the oxygen balance of the material.[5]

  • Inherent Thermal Stability : The aromaticity of the triazole ring provides a foundation of excellent thermal stability, a critical property for safe handling, storage, and application.[3][4]

The Strategic Role of the Amino Group

The introduction of amino (-NH₂) groups onto the triazole backbone is a deliberate and highly effective strategy for tuning the properties of energetic materials.[4] This functionalization is not arbitrary; it leverages fundamental chemical principles to achieve desired outcomes:

  • Enhanced Thermal Stability : Amino groups are powerful hydrogen bond donors. In the solid state, they form extensive intermolecular and intramolecular hydrogen bonding networks.[4][7][8] These networks create a more stable crystal lattice, requiring more energy to disrupt, thus increasing the material's decomposition temperature.[4][8]

  • Reduced Sensitivity : The same hydrogen bonding networks that enhance thermal stability also help to dissipate energy from mechanical stimuli like impact or friction, making the material less sensitive to accidental detonation.[4][7]

The strategic placement and number of amino groups can significantly alter the final properties, a concept demonstrated in the superior thermostability of 3,6-diamino-1H-[3][7]triazolo[4,3-b][3][7]triazole compared to its analogues.[4][7]

Foundational Amino-Triazole Scaffolds

The development of complex energetic materials is built upon a foundation of simpler, yet crucial, precursor molecules. In the world of triazole-based energetics, 3-amino-1,2,4-triazole and its derivatives are the fundamental building blocks.

  • 3-Amino-1,2,4-triazole (3-AT) and 4-Amino-4H-1,2,4-triazole (4-AT) : These compounds are key intermediates in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and energetic materials.[9][10] Their high reactivity and versatile chemical nature make them indispensable starting points for more elaborate molecular architectures.[10]

  • 3,5-Diamino-1,2,4-triazole (DAT) : As a precursor for the benchmark insensitive explosive ANTA, DAT is a critical synthon. Its synthesis is a key first step in a widely used and improved route for producing advanced energetics.[11]

Key Developments in Amino-Triazole Energetic Compounds

Building upon the foundational scaffolds, researchers have developed a range of high-performance energetic molecules. Among the most significant is 5-amino-3-nitro-1H-1,2,4-triazole (ANTA).

5-Amino-3-nitro-1H-1,2,4-triazole (ANTA): A Benchmark Insensitive High Explosive

ANTA is a landmark compound in the field, often considered a superior replacement for TNT and a viable, higher-performance alternative to the insensitive explosive TATB.[11][12] It possesses an advantageous combination of high density, thermal stability, and low sensitivity, making it a subject of intense study and a valuable intermediate for even more advanced materials.[6][12][13]

The causality behind the evolution of ANTA synthesis highlights the drive for improved safety, yield, and environmental consideration.

  • The Pevzner Route : An early method involved the nitration of 3-acetyl-1,2,4-triazole followed by acid hydrolysis. This multi-step process produced ANTA in modest yields.[14]

  • The Lee Route (Hydrazine Reduction) : A significant improvement was achieved by treating the ammonium salt of 3,5-dinitro-1H-1,2,4-triazole (ADNT) with hydrazine hydrate. This method offers excellent yields (>90%) under mild conditions and is considered a safer, more efficient process.[12][13]

  • The Manship Route (Direct Oxidation) : The most recent advancement is a single-step synthesis involving the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT) using potassium superoxide. This approach is superior in its simplicity, safety, and economics, avoiding the large volumes of waste acid associated with traditional nitration.[11]

The logical progression from complex, multi-step nitrations to a cleaner, single-step oxidation demonstrates a core principle in modern chemical synthesis: the pursuit of efficiency and sustainability.

Experimental Protocol: Improved Single-Step Synthesis of ANTA from DAT

This protocol is based on the work of Manship et al. and represents a state-of-the-art, self-validating system for producing ANTA efficiently and safely.[11]

Objective: To synthesize 3-amino-5-nitro-1,2,4-triazole (ANTA) via the selective oxidation of 3,5-diamino-1,2,4-triazole (DAT).

Materials:

  • 3,5-diamino-1,2,4-triazole (DAT)

  • Potassium superoxide (KO₂)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Ice

Procedure:

  • A slurry of 3,5-diamino-1,2,4-triazole (1.0 eq.) is prepared in THF in a reaction vessel equipped with a stirrer and temperature control. The mixture is heated to 50 °C.

  • Potassium superoxide (7.5 eq.) is added portion-wise to the stirred solution. The temperature is carefully maintained between 50–60 °C during the addition. The choice of a large excess of KO₂ ensures the complete oxidation of one amino group while leaving the other intact.

  • The reaction mixture is stirred at 50 °C overnight to ensure the reaction goes to completion.

  • The resulting slurry is then slowly and carefully added to a beaker containing a mixture of ice and concentrated HCl. This step quenches the reaction and protonates the ANTA product, making it soluble in the aqueous layer for subsequent extraction.

  • Once the ice has melted, the aqueous solution is transferred to a continuous liquid-liquid extractor and extracted with ethyl acetate.

  • The ethyl acetate is removed under reduced pressure to yield the crude ANTA product, which can be further purified by recrystallization.

Validation: The product identity and purity should be confirmed using multinuclear NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis, comparing the results to established literature values.[11]

Diagram: Synthetic Pathways to ANTA This diagram illustrates the evolution of synthetic strategies for ANTA, from early multi-step methods to the more efficient direct oxidation route.

G cluster_0 Pevzner Route cluster_1 Lee Route cluster_2 Manship Route A1 3-Amino-1,2,4-triazole A2 Acylation A1->A2 A3 Nitration (Ac2O/HNO3) A2->A3 A4 Hydrolysis (HCl) A3->A4 ANTA ANTA A4->ANTA B1 3,5-Dinitro-1H-1,2,4-triazole (ADNT) B2 Reduction (Hydrazine Hydrate) B1->B2 B2->ANTA C1 3,5-Diamino-1,2,4-triazole (DAT) C2 Selective Oxidation (KO2) C1->C2 C2->ANTA

Caption: Evolution of synthetic routes for 5-amino-3-nitro-1H-1,2,4-triazole (ANTA).

Physicochemical and Detonation Properties of ANTA

The performance of an energetic material is defined by a specific set of measurable and calculated parameters. ANTA exhibits an excellent balance of these properties.

PropertyValueUnitSignificance
Chemical Formula C₂H₃N₅O₂-High nitrogen-to-carbon ratio.
Density (ρ) 1.82g/cm³High density is crucial for detonation performance.[12]
Heat of Formation (ΔHf) +21.0kcal/molA positive heat of formation indicates stored energy.[12]
Decomposition Temp. (Td) ~275°CHigh thermal stability for safety and handling.
Impact Sensitivity >320cmExtremely insensitive to impact (Type 12 Drop Hammer).[12]
Detonation Velocity (VD) ~8460m/sHigh velocity indicates rapid energy release.[6]

Note: Specific values can vary slightly based on the experimental method and purity.

The Energetic Salts Strategy: Tuning Performance and Sensitivity

While covalent modification of the triazole ring is one path to new materials, a more versatile strategy involves forming energetic salts.[15] This approach offers a modular way to fine-tune properties by pairing a nitrogen-rich cation with an energetic, often oxygen-rich, anion.

Principle of Salt Formation

The underlying principle is a simple Brønsted acid-base reaction.[8][16] The amino-triazole derivative, acting as a base, is protonated by an energetic acid. The resulting ionic compound benefits from:

  • High Lattice Energy : The strong electrostatic interactions and extensive hydrogen bonding between the cation and anion create a dense, stable crystal lattice. This often leads to higher densities and better thermal stability compared to the neutral parent compound.[8]

  • Improved Oxygen Balance : Many energetic anions (e.g., perchlorate, nitrate, dinitramide) are oxygen-rich. Pairing them with a nitrogen-rich cation brings the overall composition of the salt closer to the optimal oxygen balance required for complete combustion to CO₂, H₂O, and N₂.[5]

Diagram: Energetic Salt Formation Workflow This diagram shows the general workflow for synthesizing and characterizing amino-triazole based energetic salts.

G cluster_char Characterization start Select Amino-Triazole Cation Precursor reaction Brønsted Acid-Base Reaction (e.g., in Water/Ethanol) start->reaction anion Select Energetic Anion Precursor (Acid) anion->reaction isolation Isolation & Purification (Filtration, Recrystallization) reaction->isolation struct Structural Analysis (NMR, IR, X-ray Diffraction) isolation->struct phys Physicochemical Analysis (Density, DSC/TGA) isolation->phys sens Sensitivity Testing (Impact, Friction) isolation->sens calc Performance Calculation (EXPLO5, etc.) phys->calc final Final Energetic Salt calc->final

Caption: General workflow for the synthesis and evaluation of energetic salts.

Performance Comparison of Selected Amino-Triazole Energetic Salts

The modularity of the salt formation strategy allows for the creation of a wide array of materials with tailored properties. The table below compares several representative examples to the benchmark explosive RDX.

Compound/Salt CationAnionDensity (g/cm³)Td (°C)VD (m/s)IS (J)
RDX (Benchmark) -1.8020487957.4
3,6-Diamino-fused-triazole [7]Perchlorate1.782028695>40
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole [8]Dinitramide1.73129888710
1-Amino-1,2,3-triazolium [17]Picrate1.75224805615
3-Hydrazino-4-amino-1,2,4-triazole [16]Perchlorate1.89266845510

Data compiled from multiple sources. VD (Detonation Velocity) and IS (Impact Sensitivity) are key performance and safety metrics.[7][8][16][17]

This data clearly shows that amino-triazole based salts can achieve performance comparable to RDX while often exhibiting significantly lower sensitivity (higher IS value), highlighting the success of this developmental strategy.[7][8]

Future Outlook and Emerging Frontiers

The development of amino-triazole based energetic materials continues to be a vibrant area of research. Future efforts are likely to focus on several key areas:

  • Balancing Energy and Stability : This fundamental challenge remains the primary driver of research. The goal is to push performance beyond current benchmarks like HMX and CL-20 without compromising safety.[1][2]

  • Computational Design : The use of quantum mechanical and molecular dynamics calculations is becoming an indispensable tool for predicting the properties of novel, un-synthesized molecules.[18] This in-silico approach can screen vast numbers of potential structures, accelerating the discovery of promising candidates and guiding synthetic efforts.

  • Green Energetics : Triazole-based materials are inherently "greener" than traditional nitroaromatics due to their high nitrogen content and the production of N₂ gas. Future research will continue to emphasize environmentally benign synthesis routes and decomposition products.[3]

The journey from simple aminotriazoles to complex, high-performance energetic salts illustrates a sophisticated, structure-driven approach to materials design. By strategically employing the unique properties of the triazole ring and the stabilizing influence of the amino group, scientists are creating a new generation of energetic materials that are safer, more stable, and highly effective.

References

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Methodological & Application

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) using 3,4-Diamino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of 3,4-Diamino-1,2,4-triazole in Advanced MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in diverse fields, including drug delivery, catalysis, and sensing.[1] Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise control over their structure and function.[2] Among the vast library of organic linkers, nitrogen-rich heterocycles, particularly triazole derivatives, have garnered significant attention due to their ability to form robust and functionally versatile MOFs.[3][4]

This application note focuses on the use of 3,4-diamino-1,2,4-triazole (DATr) as a promising and versatile building block for the synthesis of novel MOFs. The two adjacent amino groups on the triazole ring offer unique coordination possibilities and a high density of hydrogen bonding sites, which can be strategically exploited for applications in drug development.[5] The presence of these functional groups is anticipated to enhance the loading capacity and control the release of therapeutic agents through specific host-guest interactions.[6][7]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of DATr-based MOFs, with a particular emphasis on protocols relevant to researchers in the pharmaceutical and materials science fields.

Expertise & Experience: The Rationale Behind Ligand Selection and Synthesis Strategy

The choice of 3,4-diamino-1,2,4-triazole as a linker is predicated on its distinct chemical attributes that are highly desirable for creating functional MOFs for biomedical applications.

  • Coordination Versatility: DATr can act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the triazole ring.[5] This bridging capability is fundamental to the formation of extended, porous frameworks. The presence of two amino groups also allows for potential secondary coordination or strong hydrogen bonding interactions within the framework, influencing the final topology and stability of the MOF.

  • Hydrogen Bonding and Drug Affinity: The amino groups are excellent hydrogen bond donors and acceptors. This functionality is crucial for enhancing the affinity of the MOF for drug molecules that possess complementary functional groups (e.g., carboxyl, hydroxyl, or other amino groups).[6][8] This increased affinity can lead to higher drug loading capacities and more controlled release profiles.[7]

  • Biocompatibility: While the biocompatibility of any new material must be rigorously tested, MOFs constructed from biologically relevant metals (such as zinc or iron) and nitrogen-containing heterocyclic linkers are often considered promising candidates for biomedical applications.[3]

The synthetic methodologies detailed below, primarily solvothermal and hydrothermal methods, are chosen for their proven efficacy in producing high-quality, crystalline MOFs.[9] These techniques allow for precise control over reaction parameters, which is essential for tuning the size, morphology, and porosity of the resulting materials.

Experimental Protocols: Synthesis of a Zinc-based DATr MOF (Hypothetical Example: ZDAT-1)

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical zinc-based MOF, herein designated as ZDAT-1 (Zinc-3,4-Diamino-1,2,4-triazole-1), using a solvothermal method. This protocol is a representative example and can be adapted for other metal precursors and reaction conditions.

Materials and Equipment
Reagents Equipment
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Teflon-lined stainless-steel autoclave (23 mL)
3,4-Diamino-1,2,4-triazole (DATr)Programmable laboratory oven
N,N-Dimethylformamide (DMF)Centrifuge
Ethanol (EtOH)Ultrasonic bath
Analytical balance
pH meter (optional)
Solvothermal Synthesis Protocol for ZDAT-1
  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.5 mmol of 3,4-Diamino-1,2,4-triazole in 10 mL of DMF. Use of an ultrasonic bath may be necessary to fully dissolve the linker.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.

    • Stir the resulting mixture at room temperature for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable laboratory oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 72 hours.

    • After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the resulting white crystalline powder by centrifugation at 8000 rpm for 10 minutes.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the high-boiling point DMF.

    • After the final wash, dry the purified ZDAT-1 powder in a vacuum oven at 60 °C overnight.

Diagram of the Solvothermal Synthesis Workflow for ZDAT-1

solvothermal_synthesis cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Activation A Dissolve Zn(NO₃)₂·6H₂O in DMF C Combine Solutions in Autoclave A->C B Dissolve 3,4-Diamino-1,2,4-triazole in DMF B->C D Solvothermal Reaction (120°C, 72h) C->D Seal & Heat E Centrifugation D->E Cool & Collect F Wash with DMF & EtOH E->F G Vacuum Drying (60°C) F->G H ZDAT-1 MOF Powder G->H

Caption: Workflow for the solvothermal synthesis of ZDAT-1.

Characterization of DATr-based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Powder X-ray Diffraction (PXRD)
  • Purpose: To verify the crystallinity and phase purity of the synthesized material. The PXRD pattern of a newly synthesized MOF should be compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure no impurities are present.[10]

  • Expected Outcome for ZDAT-1: A well-defined diffraction pattern with sharp peaks, indicating a highly crystalline material. The absence of peaks corresponding to the starting materials would confirm the purity of the product.

Thermogravimetric Analysis (TGA)
  • Purpose: To assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[11][12] This is crucial for understanding the operational limits of the material and for designing activation procedures.

  • Expected Outcome for ZDAT-1: The TGA curve would likely show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau indicating the stable, solvent-free framework. A sharp weight loss at higher temperatures would signify the decomposition of the organic linker and the collapse of the MOF structure.[13]

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Purpose: To determine the specific surface area and porosity of the MOF.[14] This is a critical parameter for applications such as drug delivery, as a higher surface area generally correlates with a higher drug loading capacity.

  • Expected Outcome for ZDAT-1: A Type I or Type IV nitrogen adsorption-desorption isotherm, characteristic of microporous or mesoporous materials, respectively. The calculated BET surface area would provide a quantitative measure of the material's porosity.[15][16]

Characterization Technique Purpose Typical Expected Results for a DATr-based MOF
Powder X-ray Diffraction (PXRD) Phase identification and crystallinitySharp, well-defined peaks indicating a crystalline structure.
Thermogravimetric Analysis (TGA) Thermal stabilityStability up to a certain temperature, followed by decomposition.
BET Surface Area Analysis Porosity and surface areaHigh surface area, indicative of a porous material.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisPresence of characteristic peaks for the triazole ring and amino groups.

Application in Drug Delivery: A Protocol for Drug Loading and Release Studies

The amino groups of the DATr linker make these MOFs particularly interesting for the delivery of drugs containing, for example, carboxylic acid or phosphate groups, through strong hydrogen bonding or electrostatic interactions.[8][17]

Hypothetical Drug Loading Protocol (Ibuprofen as a model drug)
  • Activation of ZDAT-1: Before drug loading, it is crucial to activate the MOF to ensure the pores are empty of guest molecules. This is typically achieved by heating the purified MOF under vacuum.

  • Preparation of Drug Solution: Prepare a solution of Ibuprofen in a suitable solvent (e.g., ethanol) at a known concentration.

  • Loading Procedure:

    • Disperse a known amount of activated ZDAT-1 in the Ibuprofen solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of the drug molecules into the MOF pores.

    • Protect the mixture from light if the drug is photosensitive.

  • Isolation of Drug-Loaded MOF:

    • Collect the solid by centrifugation.

    • Wash the solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF (Ibuprofen@ZDAT-1) under vacuum.

  • Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

In Vitro Drug Release Protocol
  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Release Study:

    • Disperse a known amount of Ibuprofen@ZDAT-1 in a specific volume of the PBS solution.

    • Place the suspension in a shaker bath maintained at 37 °C.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Analyze the concentration of Ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy or HPLC. The cumulative release of the drug can then be plotted against time.

Diagram of the Drug Delivery Workflow

drug_delivery cluster_loading 1. Drug Loading cluster_release 2. In Vitro Release A Activated ZDAT-1 MOF C Stirring (24-48h) A->C B Ibuprofen Solution B->C D Ibuprofen@ZDAT-1 C->D Isolate & Dry F Time-dependent Sampling D->F E PBS Buffer (pH 7.4, 37°C) E->F G Analysis (UV-Vis/HPLC) F->G H Drug Release Profile G->H

Caption: Workflow for drug loading and in vitro release studies.

Conclusion and Future Perspectives

The use of 3,4-diamino-1,2,4-triazole as a linker in the synthesis of MOFs opens up new avenues for the design of functional materials with tailored properties for drug development. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this exciting area. The inherent functionalities of the DATr ligand, particularly its amino groups, offer significant potential for enhancing drug loading and achieving controlled release, making these MOFs highly promising candidates for advanced drug delivery systems. Further research into the biocompatibility and in vivo performance of these materials will be crucial for their translation into clinical applications.

References

  • Mishra, P., et al. (2025). Multifunctional Potential of Triazole-based Metal-Organic Frameworks: An Overview.
  • Patsnap Eureka. (2025). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs.
  • MDPI. (2025). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers.
  • OUCI. (n.d.).
  • PMC. (2020). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior.
  • OSTI.GOV. (2021). Modelling drug adsorption in metal–organic frameworks: the role of solvent.
  • MDPI. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold.
  • ACS Publications. (2023). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)
  • ResearchGate. (2025). Computational Modeling of Drug Delivery System Based on MOF-5 Metal- Organic Framework /Graphene Oxide Nanohybrid.
  • Yin, X., et al. (n.d.). Synthesis and Characterization of Four Energetic Transition Metal Complexes of 3,4-Diamino-1,2,4-triazole.
  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • Benchchem. (n.d.). Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide.
  • PMC. (n.d.). Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance.
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • Scientiae Radices. (2023). Metal-organic frameworks for efficient drug adsorption and delivery.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • OSTI.GOV. (2021). Modelling drug adsorption in metal–organic frameworks: the role of solvent.
  • ACS Publications. (2014). 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism.
  • PMC. (n.d.).
  • ResearchGate. (2025).
  • Malaysian Journal of Analytical Sciences. (2023). STUDY OF SOLVOTHERMAL SYNTHESIS OF MAGNESIUM-BASED METAL-ORGANIC FRAMEWORKS.
  • ITS. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • UvA-DARE (Digital Academic Repository). (2023).
  • ResearchGate. (n.d.). Synthesis of a zinc-based MOF (4) employing 3-amino-1,2,4-triazole (4a).
  • ACS Publications. (n.d.). Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF.
  • SpringerLink. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review.
  • RSC Publishing. (2022). Facile solvothermal synthesis of a MIL-47(V) metal–organic framework for a high-performance Epoxy/MOF coating with improved anticorrosion properties.
  • ACS Publications. (2025). [Cu2(trz-ia)
  • MIT News. (2023).
  • Wiley Online Library. (2018).
  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and characterization of a zinc metal–organic framework with chiral nano-pores.
  • ResearchGate. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold.
  • ResearchGate. (2025). Synthesis and Characterization of Four Energetic Transition Metal Complexes of 3,4-Diamino-1,2,4-triazole.
  • ChemRxiv. (2025). A series of Cu(II), Zn(II), Cd(II) and Zr(IV) MOFs with acetylene and triazole functionalized linkers.

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Introduction: The Strategic Importance of Triazole Diamines in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Condensation Reactions Involving Triazole Diamines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of heterocyclic moieties into polymer backbones is a proven strategy for developing advanced materials with exceptional properties. Among these, the 1,2,4-triazole ring is of significant interest due to its rigid, aromatic nature, high thermal stability, and capacity for hydrogen bonding. Triazole derivatives are widely utilized in agrochemicals and pharmaceuticals.[1][2][3] When functionalized as diamines, these compounds become powerful building blocks for high-performance polymers such as aromatic polyamides (aramids) and polyimides.

These resulting polymers are prized for their high-temperature resistance and robust mechanical properties.[2] However, traditional aromatic polymers often suffer from poor processability due to their limited solubility in common organic solvents and extremely high glass transition temperatures.[1][2] The strategic inclusion of triazole diamines can mitigate these issues by disrupting chain packing, thereby enhancing solubility without significantly compromising thermal stability.[1][2] Furthermore, the nitrogen-rich triazole ring can impart specific functionalities, such as improved adhesion to metal substrates, a critical attribute in microelectronics.[4][5][6]

This guide provides a comprehensive overview of the core principles, field-proven protocols, and characterization techniques for condensation reactions involving triazole diamines, with a focus on the synthesis of polyamides and polyimides.

Core Principles of Triazole-Based Polycondensation

Condensation, or step-growth, polymerization is the cornerstone of synthesizing polymers from triazole diamines. The process involves repeated reactions between two difunctional monomers, in this case, a triazole diamine and a comonomer such as a diacid chloride or a dianhydride. A small molecule, typically water or HCl, is eliminated at each step.

Key Reactants and Their Influence
  • Triazole Diamines : The structure of the diamine monomer is a primary determinant of the final polymer's properties. Diamines like 3,5-diamino-1,2,4-triazole (DATA) introduce the triazole ring directly into the polymer backbone.[4][5] More complex, custom-synthesized diamines can incorporate bulky side groups to further enhance solubility.[1] The reactivity of the amine groups can be influenced by the electron-withdrawing nature of the attached heterocyclic ring, a factor that must be considered when selecting reaction conditions.[5]

  • Comonomers for Polymerization :

    • Diacid Chlorides : For polyamide synthesis, highly reactive diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) are frequently used.[1][2] Their high reactivity allows for rapid polymerization at low temperatures, a method known as low-temperature solution polycondensation. This approach is advantageous for achieving high molecular weights while minimizing side reactions.

    • Dianhydrides : For polyimide synthesis, tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride, PMDA) are the comonomers of choice.[5][7] This reaction proceeds via a well-established two-step process. First, a soluble poly(amic acid) precursor is formed at room temperature. This precursor is then converted to the final, intractable polyimide through thermal or chemical cyclodehydration (imidization).[5][7]

Critical Reaction Parameters

The success of these polycondensation reactions hinges on the meticulous control of several parameters:

  • Solvent Selection : Aprotic polar solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are essential.[1][7][8] Their primary function is to dissolve both the monomers and the growing polymer chain, ensuring the reaction proceeds in a homogeneous solution to achieve high molecular weight.

  • Temperature Control : For reactions with highly reactive diacid chlorides, maintaining low temperatures (e.g., 0 °C) is critical.[2] This moderates the exothermic reaction, prevents degradation, and suppresses side reactions. In contrast, the thermal imidization step for polyimides requires a carefully controlled heating ramp to temperatures often exceeding 300 °C.[5]

  • Inert Atmosphere : Both polyamide and polyimide syntheses must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[1][2] Diacid chlorides are particularly sensitive to hydrolysis, and an inert environment prevents premature reaction with atmospheric moisture.

  • Stoichiometry and Purity : As with all step-growth polymerizations, achieving a high molecular weight is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the reacting functional groups. The purity of monomers and solvents is equally important, as impurities can terminate the growing polymer chains.

Experimental Protocols and Workflows

The following protocols are detailed, self-validating methodologies grounded in established literature.

Protocol 1: Synthesis of a Triazole-Containing Polyamide

This protocol describes the low-temperature solution polycondensation of a custom triazole diamine with an aromatic diacid chloride.[1][2]

Workflow Diagram: Polyamide Synthesis

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polycondensation cluster_workup Isolation & Purification Diamine Dissolve Triazole Diamine & Triethylamine in DMF Cool Cool Diamine Solution to 0 °C Diamine->Cool Diacid Dissolve Diacid Chloride in DMF Add Dropwise Addition of Diacid Chloride Solution Diacid->Add Cool->Add Stir Stir at 0 °C, then Warm to Room Temp. Add->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Wash Wash with Water & Methanol Precipitate->Wash Dry Dry Under Vacuum at 70 °C Wash->Dry FinalPolymer FinalPolymer Dry->FinalPolymer Final Polyamide

Caption: Workflow for low-temperature polyamide synthesis.

Step-by-Step Methodology:

  • Reactor Setup : A 100 mL three-necked flask is dried in an oven and assembled while hot under a stream of dry nitrogen. The flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Diamine Solution Preparation : Charge the flask with the triazole diamine (e.g., 2 mmol of AHTD) and an acid scavenger such as triethylamine (0.8 mL).[2] Add 30 mL of anhydrous DMF and stir until the diamine is fully dissolved.

  • Diacid Chloride Solution Preparation : In a separate flask, dissolve an equimolar amount of the diacid chloride (2 mmol, e.g., terephthaloyl chloride) in 20 mL of anhydrous DMF.[2]

  • Initiation of Polymerization : Cool the diamine solution in the reaction flask to 0 °C using an ice bath.

  • Monomer Addition : Add the diacid chloride solution from the separate flask to the dropping funnel and add it dropwise to the stirred, cooled diamine solution over 30 minutes. The solution will become progressively more viscous.

  • Polymerization Reaction : After the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-5 hours.[1] The polymerization typically proceeds in a homogeneous solution.

  • Polymer Isolation : Pour the viscous polymer solution slowly into a beaker containing 300 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification : Collect the polymer by filtration. Thoroughly wash the solid with water and then with methanol to remove unreacted monomers, solvent, and triethylamine hydrochloride salt.

  • Drying : Dry the purified polymer in a vacuum oven at 70 °C for 12 hours to yield the final product.

Protocol 2: Synthesis of a Triazole-Containing Polyimide

This protocol details the two-step synthesis of a polyimide, which involves the formation of a processable poly(amic acid) precursor followed by thermal imidization.[5][6]

Workflow Diagram: Two-Step Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Dissolve Dissolve Triazole Diamine in NMP (e.g., DATA + ODA) Add Gradual Addition of Solid Dianhydride (e.g., PMDA) Dissolve->Add Stir Stir at Room Temperature for 24h to form viscous PAA solution Add->Stir Cast Cast PAA Solution onto Glass Substrate Stir->Cast Heat Stepwise Heating Ramp (e.g., 100°C -> 200°C -> 300°C) Cast->Heat Peel Peel off freestanding Polyimide Film Heat->Peel FinalPolymer FinalPolymer Peel->FinalPolymer Final Polyimide Film

Caption: Workflow for two-step polyimide synthesis.

Step-by-Step Methodology:

Part A: Synthesis of the Poly(amic acid) (PAA) Precursor

  • Reactor Setup : Use the same inert atmosphere setup as in Protocol 1.

  • Diamine Solution : Dissolve the triazole diamine (e.g., 3,5-diamino-1,2,4-triazole, DATA) and any co-diamine (e.g., 4,4'-oxydianiline, ODA) in anhydrous NMP inside the reaction flask.[5] Stir until a clear solution is obtained.

  • Dianhydride Addition : Add an equimolar amount of solid dianhydride (e.g., PMDA) to the diamine solution in portions over 1 hour.[5] Ensure the powder does not clump and is well-dispersed.

  • Reaction : Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous as the high molecular weight PAA is formed. The resulting PAA solution is the direct precursor for the next step.

Part B: Thermal Imidization to Form Polyimide Film

  • Film Casting : Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to spread the solution into a uniform film of the desired thickness.

  • Solvent Removal and Imidization : Place the glass plate in a programmable oven with a nitrogen atmosphere.

    • Heat to 80-100 °C for 2-4 hours to slowly remove the bulk of the NMP solvent.

    • Increase the temperature to 200 °C and hold for 1 hour.

    • Further increase the temperature to 300-350 °C and hold for 1 hour to ensure complete cyclodehydration to the polyimide.[5]

  • Film Recovery : After cooling the oven to room temperature, carefully immerse the glass plate in water. The polyimide film should detach from the substrate.

  • Drying : Dry the freestanding film in a vacuum oven at 100 °C for several hours.

Data Presentation: Properties and Conditions

The properties of the final polymers are a direct consequence of the monomers and synthesis conditions chosen.

Table 1: Typical Reaction Conditions for Polycondensation

ParameterPolyamide SynthesisPolyimide Synthesis (Step 1: PAA)
Comonomer Diacid Chloride (e.g., TP, IP)[1]Dianhydride (e.g., PMDA)[5]
Solvent DMF, NMP, DMAc[1]NMP, DMAc[5][6]
Temperature 0 °C to Room Temperature[1][2]Room Temperature
Additives Acid Scavenger (e.g., Triethylamine)[1]None
Reaction Time 4-6 hours[1]12-24 hours[5]
Product Form Precipitated Polymer PowderViscous Solution of Precursor

Table 2: Representative Properties of Triazole-Containing Polyamides

Polymer IDDiamineDiacid ChlorideInherent Viscosity (dL/g)Td (10% loss, °C)Solubility
PA1 AHTD¹Terephthaloyl Chloride0.47230Soluble in DMF, NMP, DMSO[1]
PA2 AHTD¹Isophthaloyl Chloride0.45220Soluble in DMF, NMP, DMSO[1]
PA3 AHTD¹Adipoyl Chloride0.38180Soluble in DMF, NMP, DMSO[1]
PA4 AHTD¹Sebacoyl Chloride0.42200Soluble in DMF, NMP, DMSO[1]

¹AHTD: Acenaphtohydrazinomercaptotriazole diamine. Data sourced from reference[1].

Conclusion and Outlook

Condensation polymerization of triazole diamines is a versatile and powerful method for creating high-performance polymers with a desirable balance of thermal stability and processability. The low-temperature solution polycondensation with diacid chlorides offers a direct route to high molecular weight polyamides, while the two-step synthesis with dianhydrides allows for the formation of processable poly(amic acid) precursors that can be converted into robust polyimide films. The success of these syntheses relies on a fundamental understanding of reaction mechanisms and meticulous control over experimental variables, including monomer purity, stoichiometry, solvent choice, and temperature. The resulting triazole-containing polymers are promising candidates for applications in aerospace, electronics, and other fields demanding materials with exceptional performance characteristics.

References

  • Baghaei, S., & Zakeri, M. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Polímeros, 25(1), 76-82. [Link]

  • Seo, J., Kang, J., Cho, K., & Park, C. E. (2002). Synthesis of polyimides containing triazole to improve their adhesion to copper substrate. Journal of Adhesion Science and Technology, 16(13), 1747-1758. [Link]

  • Hsiao, S. H., & Yang, C. P. (2000). Synthesis of polyimides containing pyridine or triazole moiety to improve their adhesion to sputter-deposited copper. Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 1955-1963. [Link]

  • Baghaei, S., & Zakeri, M. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Redalyc. [Link]

  • Seo, J., Kang, J., Cho, K., & Park, C. E. (2002). Synthesis of polyimides containing triazole to improve their adhesion to copper substrate. Ingenta Connect. [Link]

  • Baghaei, S., & Zakeri, M. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Scite. [Link]

  • Baghaei, S., & Zakeri, M. (2015). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. [Link]

  • Logesh, G., & Rajendiran, T. V. (2012). Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry, 24(7), 3033-3038. [Link]

  • Huang, F., et al. (2014). Synthesis and characterization of novel polytriazoleimides by CuAAC step-growth polymerization. ResearchGate. [Link]

  • Lee, H., et al. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. [Link]

Sources

Formulating High-Energy Density Materials with 3,3'-diamino-4,4'-azoxyfurazan (DAAF): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of DAAF in Next-Generation Energetics

In the pursuit of advanced high-energy density materials (HEDMs), 3,3'-diamino-4,4'-azoxyfurazan (DAAF) has emerged as a compound of significant interest. Its favorable combination of high performance, low sensitivity to mechanical stimuli like impact and friction, and high nitrogen content makes it a compelling alternative to traditional explosives.[1][2][3][4][5] DAAF's molecular structure, featuring the furazan ring, contributes to a high positive heat of formation, which is a key indicator of energetic performance.[1][3][6] This application note provides a comprehensive guide for researchers and scientists on the formulation of DAAF-based HEDMs, with a focus on polymer-bonded explosives (PBXs), from synthesis and characterization to safety protocols.

Physicochemical Properties of DAAF

A thorough understanding of DAAF's properties is crucial for its effective and safe utilization in formulations.

PropertyValueSource(s)
Chemical Formula C4H4N8O3[1]
Molecular Weight 228.13 g/mol
Crystal Density ~1.747 g/cm³[7]
Decomposition Temperature ~262.36 °C (at 10 °C/min)[8]
Impact Sensitivity 90 J[8]
Friction Sensitivity Insensitive (0%)[8]
Detonation Velocity ~7.93 - 8.01 km/s[7]
Detonation Pressure ~27.5 - 30.6 GPa[7]

DAAF's insensitivity to friction and relatively high impact insensitivity are comparable to the well-known insensitive high explosive triaminotrinitrobenzene (TATB).[1][9] However, DAAF offers superior performance characteristics.[1][10][11][12] Its thermal stability is also noteworthy, with a decomposition peak temperature around 262.36 °C.[8]

Synthesis of DAAF: A Protocol for High Purity

The synthesis of DAAF is a critical first step that dictates the quality and performance of the final formulation. While several methods exist, the oxidation of 3,4-diaminofurazan (DAF) is a common pathway.[11][13][14] A novel, more environmentally friendly synthesis has been developed to address issues of hazardous waste and to improve particle size and purity.[15]

Workflow for a Novel, Cleaner DAAF Synthesis

cluster_synthesis DAAF Synthesis Workflow DAF 1. Dissolve 3,4-diaminofurazan (DAF) in deionized water Oxidizer 2. Prepare aqueous solution of a commercially available oxidizer Reaction 3. Controlled addition of oxidizer to DAF solution with pH monitoring Precipitation 4. DAAF precipitates from the solution DAAF_product High-Purity DAAF Crystals Filtration 5. Isolate DAAF crystals via vacuum filtration Washing 6. Wash with deionized water to remove impurities Drying 7. Dry under vacuum at elevated temperature (e.g., 60-80 °C)

Caption: A streamlined workflow for the synthesis of high-purity DAAF.

Detailed Synthesis Protocol

Objective: To synthesize high-purity DAAF with controlled particle size, minimizing hazardous waste.

Materials:

  • 3,4-diaminofurazan (DAF)

  • Commercially available oxidizer (e.g., Oxone™)[13][16]

  • Deionized water

  • pH buffer solution (optional, to maintain pH between 6.0 and 8.0)[13]

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Vacuum oven

Procedure:

  • DAF Solution Preparation: In a reaction flask equipped with a magnetic stirrer, dissolve a known quantity of DAF in deionized water. Gentle heating may be applied to facilitate dissolution.

  • Oxidizer Solution Preparation: In a separate beaker, prepare an aqueous solution of the chosen oxidizer. The molar ratio of oxidizer to DAF is a critical parameter that should be optimized based on the specific oxidizer used.

  • Controlled Reaction: While vigorously stirring the DAF solution, slowly add the oxidizer solution. Monitor the pH of the reaction mixture and adjust with a buffer if necessary to maintain a pH between 6.0 and 8.0.[13] This pH control is crucial for minimizing the formation of impurities.[15] The reaction is typically exothermic, so cooling may be required to maintain a consistent temperature.

  • Precipitation and Aging: As the reaction proceeds, DAAF will precipitate out of the solution as a solid. Allow the mixture to stir for a specified period after the addition of the oxidizer is complete to ensure maximum yield.

  • Isolation: Collect the precipitated DAAF by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected DAAF cake with several portions of deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified DAAF in a vacuum oven at a temperature between 60-80 °C until a constant weight is achieved.

Self-Validation: The purity of the synthesized DAAF should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8] The thermal properties should be verified using Differential Scanning Calorimetry (DSC) to confirm the decomposition temperature.[8][9]

Formulating DAAF-Based Polymer-Bonded Explosives (PBXs)

PBXs are composite materials where explosive crystals are incorporated into a polymer matrix. This approach enhances the mechanical properties and reduces the sensitivity of the energetic material. A common DAAF-based PBX is PBX 9701, which consists of 97% DAAF and 3% Kel-F 800 binder by weight.[10][11][12]

Logical Framework for PBX Formulation

cluster_formulation PBX Formulation Process Binder_Prep 1. Binder Preparation: Dissolve polymer binder (e.g., Kel-F 800) in a suitable solvent to form a lacquer Slurry_Prep 2. Slurry Formulation: Add DAAF powder to the binder lacquer and mix to form a homogeneous slurry Binder_Prep->Slurry_Prep Solvent_Removal 3. Solvent Removal: Evaporate the solvent under controlled conditions (e.g., vacuum, gentle heating) Slurry_Prep->Solvent_Removal Granulation 4. Granulation/Molding Compound Formation: Obtain a granulated molding powder Solvent_Removal->Granulation Pressing 5. Pressing: Uniaxially or isostatically press the molding powder to the desired density Granulation->Pressing Final_PBX Pressed PBX Charge Pressing->Final_PBX

Caption: A step-by-step process for formulating a DAAF-based PBX.

Detailed PBX Formulation Protocol (Slurry Method)

Objective: To prepare a pressed PBX charge with a specific DAAF-to-binder ratio and target density.

Materials:

  • High-purity DAAF powder (with controlled particle size)

  • Polymer binder (e.g., Kel-F 800, Viton A)[7]

  • A suitable solvent for the binder (e.g., ethyl acetate, methyl ethyl ketone)

  • Mixing vessel (e.g., planetary mixer, resonant acoustic mixer)[17]

  • Vacuum oven or solvent evaporation system

  • Hydraulic press with appropriate tooling (die and punches)

  • Antistatic equipment and grounding measures

Procedure:

  • Binder Lacquer Preparation: In a designated mixing vessel, dissolve the polymer binder in the solvent. The amount of solvent should be sufficient to fully dissolve the binder and create a lacquer of appropriate viscosity for coating the DAAF particles.

  • Slurry Formation: While mixing, gradually add the DAAF powder to the binder lacquer. Continue mixing until a homogeneous slurry is formed, ensuring all DAAF particles are uniformly coated with the binder solution. The use of a resonant acoustic mixer can significantly reduce mixing time and improve homogeneity.[17]

  • Solvent Removal: Carefully remove the solvent from the slurry. This is typically done under vacuum with gentle heating to control the evaporation rate and prevent the formation of voids. The endpoint is a free-flowing granular molding powder.

  • Pressing: Accurately weigh the required amount of molding powder and transfer it to the die. Press the powder using a hydraulic press to the target density. The pressing parameters (pressure, dwell time) will need to be optimized to achieve the desired density without causing cracking or other defects in the pressed part.

  • Post-Pressing: Carefully eject the pressed PBX charge from the die. The charge may require a post-pressing heat treatment (curing) depending on the binder system used.

Self-Validation: The density of the pressed PBX charge should be measured and compared to the theoretical maximum density (TMD). The homogeneity of the charge can be assessed through techniques like X-ray radiography. The mechanical properties can be evaluated using standard materials testing methods.

Characterization of DAAF and DAAF-Based Formulations

A multi-faceted approach to characterization is essential to ensure the quality, performance, and safety of DAAF and its formulations.

Characterization TechniquePurpose
Scanning Electron Microscopy (SEM) To analyze particle size, shape, and morphology of DAAF crystals and the microstructure of PBXs.[8]
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of DAAF.[8]
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) To evaluate thermal stability, decomposition kinetics, and compatibility with other materials.[2][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the chemical structure of DAAF.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the molecular structure of DAAF and identify impurities.[2][8]
Impact, Friction, and Electrostatic Discharge (ESD) Sensitivity Testing To assess the safety and handling characteristics of the materials.[2][8][9]
Detonation Velocity and Pressure Measurements (e.g., Cylinder Expansion Test) To determine the explosive performance of the formulations.[7][10][12]
One-Dimensional Time to Explosion (ODTX) To measure the thermal response and sensitivity under confinement.[9][18]
Chemical Reactivity Test (CRT) To assess long-term thermal stability and material compatibility.[9][19]

Safety Protocols for Handling DAAF and its Formulations

Working with energetic materials requires strict adherence to safety protocols to mitigate risks.[20][21][22][23][24]

Core Safety Principles:

  • Minimize Quantity: Always work with the smallest amount of energetic material necessary for the experiment.[21][22]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses, flame-retardant lab coats, and appropriate gloves are mandatory. For certain operations, face shields and specialized PPE may be required.[21][22]

  • Grounding and Antistatic Measures: DAAF and its formulations can be sensitive to electrostatic discharge. All equipment and personnel should be properly grounded, and conductive-sole shoes and mats should be used.[22]

  • Remote Operations: Whenever possible, conduct experiments remotely to distance personnel from potential hazards.[20][21]

  • Avoid Confinement: Handle and store energetic materials in a manner that avoids unintended confinement.

  • Compatibility: Ensure that all materials in contact with DAAF (solvents, binders, tooling) are chemically compatible to prevent unintended reactions.

  • Waste Disposal: Energetic waste must be handled and disposed of according to established institutional and regulatory procedures.[21]

Emergency Preparedness: All personnel must be familiar with the laboratory's emergency procedures, including the location and use of fire extinguishers, safety showers, and eyewash stations. A detailed standard operating procedure (SOP) should be in place for each experimental process.[22][24]

Conclusion

DAAF is a promising energetic material that offers a unique combination of high performance and reduced sensitivity. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can safely and effectively formulate and characterize DAAF-based HEDMs. The continued investigation of DAAF and its formulations will undoubtedly contribute to the development of next-generation energetic materials with enhanced performance and safety characteristics.

References

  • Detonation performance experiments and modeling for the DAAF-based high explosive PBX 9701 - Los Alamos National Laboratory. (URL: [Link])

  • US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google P
  • Synthesis and Characterization of DAAF by Microfluidic Technology - 《含能材料》:火炸药. (URL: [Link])

  • Synthesis Improvements of 3,3' Diaminoazoxy furazan (DAAF). (URL: [Link])

  • Synthesis of High-purity 3, 3'-Diamino-4, 4'-azoxyfurazan (DAOAF) - ResearchGate. (URL: [Link])

  • Performance evaluation of diaminoazoxyfurazan (DAAF) as a booster material for insensitive high explosives using the onionskin test | Request PDF - ResearchGate. (URL: [Link])

  • The Development of a New Synthesis Process for 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, characterization and thermal studies on furazan- and tetrazine-based high energy materials - PubMed. (URL: [Link])

  • Detonation performance experiments and modeling for the DAAF-based high explosive PBX 9701 (Technical Report) - OSTI. (URL: [Link])

  • Energetic materials based on poly furazan and furoxan structures. (URL: [Link])

  • Synthesis, Formulation and Performance Evaluation of Reduced Sensitivity Explosives - AIP Publishing. (URL: [Link])

  • Insensitive High Explosives II: 3,3'-Diamino-4,4' - Azoxyfurazan (DAAF) | PDF - Scribd. (URL: [Link])

  • Small-Scale Safety and Thermal Characterization of 3,3'-diamino-4,4'-azoxyfurazan (DAAF). (URL: [Link])

  • Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1 - DTIC. (URL: [Link])

  • 3,3 '-Dinitroamino-4,4 '-azoxyfurazan and Its Derivatives: An Assembly of Diverse N-O Building Blocks for High-Performance Energetic Materials - ResearchGate. (URL: [Link])

  • LA-UR-24-30547 - OSTI. (URL: [Link])

  • Formulation and Performance Studies of Polymer Bonded Explosives (PBX) Containing Energetic Binder Systems. Part 1 - DTIC. (URL: [Link])

  • Properties of diaminoazofurazan and diaminoazoxyfurazan - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Furazan Energetics ADAAF and DOATF - SciSpace. (URL: [Link])

  • Properties of Diaminoazofurazan and Diaminoazoxyfurazan - 《含能材料》:火炸药. (URL: [Link])

  • Synthesis and characterization of furazan energetics ADAAF and DOATF | Request PDF. (URL: [Link])

  • Sensitivity of polymer-bonded explosives from molecular modeling data - à . (URL: [Link])

  • Stabilization of Explosive and Energetic Materials - USDA ARS. (URL: [Link])

  • Study of thermal sensitivity and thermal explosion violence of energetic materials in the LLNL ODTX system - ResearchGate. (URL: [Link])

  • Energetic Materials Management Plan - Purdue University. (URL: [Link])

  • Explosive Chemicals Research Safety - UAH. (URL: [Link])

  • Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University. (URL: [Link])

  • Advanced Characterization Techniques | Energy Materials Lab. (URL: [Link])

  • Ch4-23110 IV-Safety guidelines to handle energetic material/Explosives-Electro Static Discharge view - YouTube. (URL: [Link])

  • Synthesis and Characterization of Furazan Energetics ADAAF and DOATF - Taylor & Francis. (URL: [Link])

  • Thermal decomposition kinetics and mechanism of DNTF under pressure. (URL: [Link])

  • An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • An investigation on thermal decomposition of DNTF-CMDB propellants - ResearchGate. (URL: [Link])

  • Chemical Reactivity Test for Thermal Stability - DTIC. (URL: [Link])

Sources

Troubleshooting & Optimization

recrystallization solvents for high-purity 4H-1,2,4-Triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 4H-1,2,4-Triazole-3,4-diamine

Welcome to the Purification Hub

You are likely working with 4H-1,2,4-Triazole-3,4-diamine (also known as DAT or 3,4-Diamino-1,2,4-triazole; CAS: 38104-45-9).

CRITICAL DISTINCTION: Before proceeding, verify your isomer.

  • Target: 3,4-Diamino -1,2,4-triazole (Vicinal amino groups).[1]

  • Common Confusion: 3,5-Diamino -1,2,4-triazole (Guanazole, CAS 1455-77-2).[2]

  • Why it matters: The solubility profiles differ slightly, but the energetic properties and biological activity differ significantly. This guide focuses on the 3,4-isomer , often used as a precursor for high-energy density materials (HEDMs) and specific pharmaceutical scaffolds.

Part 1: Solvent Selection Logic

Achieving high purity (>98%) requires exploiting the specific polarity and hydrogen-bonding capabilities of the triazole ring.

The Solvent System Matrix
Solvent RoleRecommended SolventPhysiochemical Logic
Primary Solvent Deionized Water (18 MΩ) High Polarity: The 3,4-diamino motif creates a dense hydrogen-bonding network. Water disrupts this lattice at high temperatures (

C) but allows re-association (crystallization) upon cooling due to the "hydrophobic effect" of the aromatic ring at lower temperatures.
Anti-Solvent / Wash Ethanol (Abs.) or Isopropanol Desolvation: DAT is sparingly soluble in cold alcohols. Washing with cold ethanol displaces surface water, preventing hydrolysis and significantly accelerating the drying process.
Impurity Scavenger Activated Charcoal Adsorption: Planar, aromatic impurities (oxidized hydrazine derivatives, color bodies) adsorb strongly to the graphitic planes of charcoal, while the highly polar DAT remains in solution.

Expert Insight: Avoid using DMF or DMSO for recrystallization unless absolutely necessary. While they dissolve DAT well, their high boiling points make removal difficult, often leading to "oiling out" or solvent inclusion in the crystal lattice.

Part 2: The Purification Protocol

Safety Warning: 4H-1,2,4-Triazole-3,4-diamine is a nitrogen-rich compound.[3] While generally stable, precursors (like hydrazine) are toxic and potentially unstable. Perform all operations behind a blast shield if working with large quantities or unknown purity.

Step-by-Step Recrystallization Workflow
  • Saturation:

    • Suspend crude DAT in Deionized Water.

    • Ratio: Start with approx. 5-7 mL water per gram of solid.

    • Heat to 90–95°C (do not boil vigorously).

    • Adjustment: Add hot water in small increments until the solid just dissolves.

  • Clarification (The "Polishing" Step):

    • If the solution is yellow/brown (common oxidation), add Activated Charcoal (1-2% w/w).

    • Stir at 90°C for 10–15 minutes.

    • Hot Filtration: Filter rapidly through a pre-heated celite pad or sintered glass funnel to remove charcoal. Speed is critical to prevent premature crystallization on the filter.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Why Slow? Rapid cooling traps solvent and impurities in the lattice. Slow cooling grows larger, purer crystals.

    • Once at room temp, move to an ice bath (

      
      C) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white crystals using vacuum filtration.

    • The Critical Wash: Wash the filter cake with ice-cold Ethanol (2x bed volume). This removes the mother liquor and residual water.

  • Drying:

    • Dry under vacuum (10 mbar) at 50–60°C for 6 hours.

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flow

RecrystallizationLogic Start Start: Crude DAT Sample Dissolve Dissolve in H2O at 95°C Start->Dissolve CheckColor Check Appearance: Is it Yellow/Brown? AddCharcoal Add Activated Charcoal (Removes Oxidation Products) CheckColor->AddCharcoal Yes HotFilter Hot Filtration (Remove Insolubles/Charcoal) CheckColor->HotFilter No (White/Off-white) Dissolve->CheckColor AddCharcoal->HotFilter Cooling Slow Cooling to 25°C then 4°C HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold Ethanol (Displaces Water) Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry Final Pure White Crystals Dry->Final

Caption: Decision logic for the purification of 3,4-Diamino-1,2,4-triazole, highlighting the charcoal intervention step.

Part 4: Troubleshooting & FAQs

Q1: My crystals are still yellow after recrystallization. What happened?

  • Cause: The yellow color typically comes from azo-impurities or oxidized hydrazine residues.

  • Solution: You likely didn't use enough charcoal, or the contact time was too short. Repeat the process using methanol as the solvent (if solubility permits) or repeat the water recrystallization with fresh activated carbon. Ensure the pH is neutral; alkaline conditions can promote oxidation.

Q2: I have very low yield (<40%). Where is my product?

  • Cause: DAT is highly water-soluble. If you used too much water or didn't cool it enough, the product is still in the mother liquor.

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to half its volume and cool again.

    • Next time, use the "minimum solvent" technique more aggressively.

    • Ensure you chilled the solution to near

      
      C before filtering.
      

Q3: The melting point is lower than expected (e.g., <200°C).

  • Cause: Wet crystals or salt contamination.

  • Solution:

    • Drying: Water binds tightly to the amine groups. Increase drying time or temperature (up to 80°C under vacuum).

    • Salt Check: If you synthesized this from a salt (e.g., DAT-HCl) and neutralized it, you might have trapped inorganic salts (NaCl). Check ash content.[4] If high, recrystallize again from hot ethanol (inorganic salts are insoluble in ethanol; DAT is slightly soluble hot).

Q4: Can I use Acetone or Ethyl Acetate?

  • Answer: No. DAT has very poor solubility in these solvents. They can be used as anti-solvents to force precipitation from a methanol solution, but they are poor choices for the primary dissolution step.

Part 5: Analytical Verification

Do not rely solely on Melting Point, as literature values vary due to salt formation.

MethodExpected Result for High Purity
HPLC Single peak (>99.5% area).
1H NMR (DMSO-d6) Distinct signals for the amine protons (

) and the triazole ring proton (

). No ethanol/water peaks.
Appearance White to pearlescent crystalline powder.[5]

References

  • Synthesis and Energetic Properties: Zhang, J., et al. "3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties." New Journal of Chemistry, 2015, 39, 5772-5780.

  • General Triazole Purification: "3-Amino-1,2,4-triazole."[6] Organic Syntheses, Coll. Vol. 3, p.95 (1955); Vol. 26, p.11 (1946). (Provides foundational solubility data for amino-triazoles).

  • Chemical Identity & Constants: PubChem Compound Summary for CID 567144, 3,4-Diamino-1,2,4-triazole.[7] National Center for Biotechnology Information.

Sources

Technical Support Center: Thermal Stability Optimization for Triazole-Diamine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: 3,5-Diamino-1,2,4-Triazole (DAT) & Derivatives Case ID: OPT-THERM-DAT-001

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting portal for high-energy density materials (HEDMs). This guide addresses the thermal stability challenges inherent to triazole-diamine based compounds.

Our core philosophy is "Stability through Architecture." Thermal resistance in these systems is not accidental; it is engineered through hydrogen bonding networks,


-stacking interactions, and precise salt formation.
Module 1: Molecular Design & Root Cause Analysis

User Query: "My functionalized DAT derivative decomposes


 lower than the parent compound. Why?"

Diagnosis: The drop in thermal decomposition temperature (


) often stems from the disruption of the planar hydrogen-bonding network. The amino groups (

) on the triazole ring are not just functional handles; they are structural anchors.

Troubleshooting Protocol:

Potential CauseMechanism of FailureCorrective Action
Steric Hindrance Bulky substituents force the amino groups out of planarity, breaking intermolecular H-bonds.Planarization: Use flat, electron-withdrawing groups (e.g.,

,

) or fused ring systems to restore

-stacking.
Lone Pair Repulsion Adjacent nitrogen atoms (N1/N2) create electrostatic repulsion, weakening the ring.Protonation: Convert the base into a salt. Protonating N4 or N2 reduces repulsion and increases lattice energy.
Weak Lattice Energy The crystal packing is too loose (low density).Anion Selection: Switch to oxygen-rich anions (e.g.,

or Dinitramide) to create a "3D H-bond Framework."

Case Study: The Anion Effect

  • DATOC (Chloride Salt):

    
    .[1] The 
    
    
    
    ion is a poor H-bond acceptor in this lattice.
  • DATOP (Perchlorate Salt):

    
    .[1] The 
    
    
    
    anion bridges multiple triazole rings, creating a rigid, thermally resistant network [1].
Module 2: Synthesis & Crystal Engineering

User Query: "I need a protocol to synthesize a thermally stable salt of 3,5-diamino-1,2,4-triazole with high density."

Standard Operating Procedure (SOP-DAT-05): Salt Formation Strategy This protocol targets the synthesis of high-stability salts (e.g., DAT-Perchlorate or DAT-Nitrate) to maximize


.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 3,5-diamino-1,2,4-triazole (DAT) in distilled water at

      
      .
      
    • Critical Check: Ensure the solution is clear. Turbidity indicates impurities (likely polymerized byproducts) that will act as decomposition nucleation sites.

  • Acid Addition (The Stabilization Step):

    • Slowly add the target acid (e.g.,

      
       or 
      
      
      
      ) dropwise.
    • Stoichiometry: Maintain a 1:1 molar ratio. Excess acid can degrade the triazole ring; insufficient acid leaves unstable free base.

  • Crystallization (The "Healing" Phase):

    • Stir at

      
       for 2 hours.
      
    • Allow the solution to cool slowly to room temperature over 4–6 hours.

    • Why? Rapid cooling traps solvent inclusions, lowering

      
      . Slow cooling promotes the formation of the dense H-bond network.
      
  • Isolation:

    • Filter the precipitate and wash with ice-cold water (to remove surface acid) followed by ethanol (to facilitate drying).

    • Dry in a vacuum oven at

      
       for 12 hours.
      

Visualization: Optimization Workflow

OptimizationWorkflow Start Base Molecule (DAT) Check Check Td (DSC) Start->Check Decision Td < 250°C? Check->Decision PathA Strategy A: Salt Formation Decision->PathA Yes (Lattice Issue) PathB Strategy B: Fused Ring Design Decision->PathB Yes (Molecular Issue) ActionA Add Oxidizing Acid (HClO4 / HNO3) PathA->ActionA ActionB Synthesize Triazolo-Triazole PathB->ActionB Result High Stability Network (H-Bonds) ActionA->Result Ionic Stabilization ActionB->Result Conjugation

Figure 1: Decision tree for optimizing thermal stability. If the base molecule lacks stability, engineers must choose between salt formation (lattice stabilization) or fused-ring synthesis (molecular rigidification).

Module 3: Characterization & Validation

User Query: "How do I validate the thermal stability improvements quantitatively? My DSC data looks inconsistent."

Technical Insight: A single DSC peak temperature (


) is insufficient. You must calculate the Activation Energy (

)
of decomposition to prove intrinsic stability.

Protocol: Kinetic Analysis (Kissinger Method)

  • Data Collection:

    • Run DSC experiments at four distinct heating rates (

      
      ): 
      
      
      
      .
    • Record the peak decomposition temperature (

      
      ) for each rate.
      
  • Calculation:

    • Use the Kissinger equation:

      
      
      
    • Plot

      
       vs. 
      
      
      
      .
  • Interpretation:

    • Slope:

      
      . A steeper slope indicates higher activation energy (greater barrier to decomposition).
      
    • Target Metrics: For high-performance triazoles, aim for

      
       [2].
      

Visualization: Decomposition Pathway

Decomposition Crystal Crystalline DAT Salt (Stable H-Bond Network) Heat Thermal Stress (Heating) Crystal->Heat Step1 Step 1: Proton Transfer (Endothermic) Heat->Step1 Breaking Lattice Step2 Step 2: Ring Cleavage (Exothermic) Step1->Step2 N-N Bond Break Gas Gaseous Products (N2, HCN, NOx) Step2->Gas Runaway Reaction

Figure 2: The thermal decomposition cascade. Stability is maximized by increasing the energy barrier of Step 1 (Lattice breaking).

Frequently Asked Questions (FAQ)

Q: Why does my sample turn yellow before melting? A: This indicates the onset of autocatalytic decomposition . Impurities (often trace acids or metal ions) lower the activation energy.

  • Fix: Recrystallize in the presence of activated charcoal to remove trace organic impurities.

Q: Can I use nitrate salts instead of perchlorates? A: Yes. While perchlorates often yield higher


 due to better oxygen balance and packing, nitrates are safer and greener. However, nitrate salts of DAT often form hydrates. You must dry them thoroughly (

vacuum) to remove water, as lattice water can lower

by facilitating hydrolysis [3].

Q: What is the "Fused Ring" advantage? A: Fusing two triazole rings (e.g., to form 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole) creates a larger delocalized


-system. This increases the energy required to break the ring bonds, often raising 

by

compared to the single-ring analog [4].
References
  • Zhang, J., et al. (2025). "Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety." Molecules, 26(9).

  • Zeman, S., et al. (2022). "Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole)." Molecules, 27(19).

  • Shreeve, J. M., et al. (2008). "Polyamino-Substituted Guanyl-Triazole Dinitramide Salts with Extensive Hydrogen Bonding." Chemistry of Materials, 20(16).

  • Vo, T. T., et al. (2020). "Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole."[2][3] RSC Advances, 10.

Sources

Technical Support Center: A Guide to Minimizing Side Reactions in 3,4-Diamino-1,2,4-triazole Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing condensation reactions involving 3,4-diamino-1,2,4-triazole (DAT). Our goal is to equip you with the scientific principles and practical protocols necessary to minimize side reactions and enhance the yield and purity of your target compounds.

Core Concept: The Challenge of 3,4-Diamino-1,2,4-triazole's Reactivity

3,4-Diamino-1,2,4-triazole is a highly functionalized heterocycle, prized for its dual amino groups which serve as potent nucleophiles for constructing larger, nitrogen-rich molecules. However, this very reactivity presents distinct synthetic challenges. The two amino groups—one at the C3 position and the other at the N4 position—possess different nucleophilic characteristics, leading to potential issues with regioselectivity. Furthermore, the bifunctional nature of DAT can result in undesired oligomerization or polymerization, particularly when reacting with other multifunctional reagents. This guide is structured to address these and other common issues in a direct question-and-answer format.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

Issue: Poor Regioselectivity and Formation of Isomeric Products

Q: My condensation reaction is producing a mixture of isomers. How can I control which amino group on the DAT ring reacts?

A: Achieving high regioselectivity is a primary concern in DAT chemistry. The 4-amino group is generally considered more nucleophilic than the 3-amino group, but this can be influenced by reaction conditions.

  • Mechanistic Insight: The difference in nucleophilicity stems from the electronic environment of the triazole ring. The 4-amino group is an exocyclic amine, while the 3-amino group is directly attached to the electron-deficient triazole ring, which can reduce its nucleophilicity.

  • Strategic Solutions:

    • Catalyst Control: The choice of catalyst can be pivotal. For instance, in related heterocyclic syntheses, the use of different metal catalysts such as Ag(I) versus Cu(II) has been shown to direct the regiochemical outcome of cycloaddition reactions, yielding different isomers.[1] This principle suggests that a screening of catalysts could identify one that selectively enhances the reactivity of a specific amino group.

    • Electronic Tuning of Substrates: The electronic properties of your reaction partner can influence selectivity. Highly electrophilic substrates may react indiscriminately, while those with more subtle electronic demands could allow for greater differentiation between the two amino groups.[1]

    • Temperature and Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often favors the kinetically preferred product, which typically results from the reaction at the more nucleophilic site. Conversely, higher temperatures might allow for equilibration and formation of the thermodynamically more stable isomer.

Troubleshooting Protocol for Regioselectivity:

  • Temperature Profiling: Begin the reaction at a low temperature (e.g., 0-25 °C) and monitor the initial product formation to identify the kinetic product. Gradually increase the temperature to observe any changes in the isomeric ratio.

  • Catalyst Screening: If applicable, screen a small panel of Lewis acids (e.g., ZnCl₂, AlCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) to assess their impact on regioselectivity.

  • Solvent Polarity: Evaluate a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol). Solvent interactions can subtly alter the reactivity of the amino groups.

  • Protecting Groups: For multi-step syntheses where absolute regiocontrol is necessary, consider a protecting group strategy to selectively block one of the amino groups.

Issue: Incomplete Reactions and Stable Intermediates with Aldehydes

Q: When reacting DAT with an aldehyde, my reaction stalls, and I isolate a product that is not the final Schiff base. What is happening?

A: The condensation of primary amines with aldehydes proceeds via a tetrahedral intermediate known as a hemiaminal.[2] These intermediates are typically transient, but in some cases, they can be quite stable and isolable, especially with electron-deficient aldehydes.[3]

dot

Hemiaminal_Equilibrium cluster_reactants Reactants DAT 3,4-Diamino-1,2,4-triazole Hemiaminal Hemiaminal Intermediate DAT->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Hemiaminal->DAT Reversal Schiff_Base Schiff Base Product Hemiaminal->Schiff_Base Dehydration (-H₂O) Schiff_Base->Hemiaminal Hydrolysis (+H₂O)

Caption: Reaction pathway showing the hemiaminal intermediate.

  • Troubleshooting Strategies:

    • Driving the Equilibrium: The final dehydration step to form the imine (Schiff base) is an equilibrium. To drive the reaction to completion, water must be removed. This can be accomplished using a Dean-Stark apparatus, molecular sieves, or a chemical dehydrating agent.

    • Solvent Effects: The stability of the hemiaminal is influenced by the solvent. Apolar aprotic solvents can favor the hemiaminal, whereas polar solvents tend to promote the formation of the more polar Schiff base.[2] A switch to a solvent like ethanol or DMF may be beneficial.

    • Acid Catalysis: The reaction is often accelerated by a catalytic amount of acid, which facilitates both the initial nucleophilic attack and the final dehydration step.[4] Glacial acetic acid is a common choice.

Table 1: Influence of Reaction Parameters on Schiff Base Formation

ParameterTo Favor HemiaminalTo Favor Schiff BaseRationale
Solvent Apolar Aprotic (e.g., Toluene)Polar (e.g., Ethanol, DMSO)Polar solvents stabilize the transition state for dehydration.[2]
Water PresentRemoved (e.g., Dean-Stark)Le Chatelier's principle drives the equilibrium forward.
Catalyst Neutral ConditionsCatalytic Acid (e.g., AcOH)Acid protonates the hydroxyl group of the hemiaminal, making it a better leaving group.[4]
Issue: Formation of Insoluble Byproducts and Polymerization

Q: My reaction with a dicarboxylic acid (or other bifunctional reagent) results in an insoluble precipitate. How can I avoid polymerization?

A: The bifunctionality of DAT makes it prone to polymerization when reacting with other bifunctional molecules. This leads to the formation of insoluble oligomers or polymers instead of the desired cyclic or mono-adduct product.

dot

Polymerization_Control cluster_conditions Reaction Conditions cluster_products Reaction Outcomes High_Conc High Concentration Polymer Polymerization High_Conc->Polymer Favors Slow_Addition Slow Addition (High Dilution) Desired_Product Desired Product Slow_Addition->Desired_Product Favors

Caption: Controlling polymerization through reaction conditions.

  • Key Control Strategies:

    • High-Dilution Conditions: Running the reaction at a very low concentration is a classic strategy to favor intramolecular reactions over intermolecular polymerization.

    • Stoichiometric Control: Carefully controlling the ratio of reactants is critical. For a 1:1 adduct, a slight excess of DAT may be beneficial.

    • Slow Addition: Adding the bifunctional reagent slowly to the solution of DAT ensures that the concentration of the added reagent remains low, minimizing chain propagation.

    • pH Stability: In aqueous or protic systems, maintaining a stable pH is essential to prevent side reactions that can initiate polymerization.[5]

Experimental Protocol to Minimize Polymerization:

  • Setup: Use a multi-neck flask to allow for controlled addition and an inert atmosphere.

  • Dilution: Use a significantly larger volume of solvent than you normally would for a standard reaction.

  • Slow Addition: Dissolve the bifunctional reagent in a large volume of solvent and add it dropwise to the dilute, heated solution of DAT over an extended period (e.g., 4-8 hours).

  • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization and cause thermal degradation.[6] Monitor the reaction's progress and use the minimum temperature required for a reasonable reaction rate.

Issue: Product Degradation at High Temperatures

Q: My reaction mixture darkens upon heating, and I observe a significant drop in yield. Is my product decomposing?

A: Yes, thermal stability is a critical consideration. While many triazole-based compounds are robust, they can decompose at elevated temperatures. For example, some energetic salts of DAT show decomposition onsets above 200 °C.[7][8] Prolonged heating, even below this threshold, can lead to degradation.

  • Troubleshooting Thermal Degradation:

    • Thermal Analysis: If available, perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on your starting material and key intermediates to establish their thermal stability limits.

    • Microwave Synthesis: Consider microwave-assisted synthesis. This technique can often accelerate reactions, allowing for shorter reaction times and potentially lower overall thermal stress on the molecules.[9]

    • Inert Atmosphere: Always conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a primary degradation pathway.

References

[10] BenchChem. (2025). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. BenchChem. ResearchGate. (n.d.). Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide. Retrieved from [Link] [7] New Journal of Chemistry. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. Royal Society of Chemistry. [Link] [3] PMC. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. National Center for Biotechnology Information. [6] Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [11] Organic & Biomolecular Chemistry. (2022). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Royal Society of Chemistry. [12] PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [8] ResearchGate. (2015). 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. [13] MDPI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [14] Royal Society of Chemistry. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[3][10][15]triazolo. [2] MDPI. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [16] ResearchGate. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. [17] PubMed. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. [9] MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [18] ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [19] Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [5] Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole. [20] LOCKSS. (n.d.). 1,3,4-THIADIAZOLE DERIVATIVES. PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [21] Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [22] MDPI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [23] Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. [24] International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [25] PMC. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [26] DergiPark. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. [1] BenchChem. (2025). "common challenges in the synthesis of 1,2,4-triazole derivatives". [27] ResearchGate. (2008). Investigation of 3-amino-1,2,4-triazole azodye derivatives as reagents for determination of mercury(II). [4] Journal of Al-Nahrain University. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [28] DergiPark. (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. [29] MDPI. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [30] MDPI. (n.d.). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. [31] PubMed. (2011). Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution. [32] Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.

Sources

Technical Support Center: Particle Engineering of 1,5-Diaminotetrazole (DAT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DAT-ENG-001 Subject: Controlling Particle Size and Crystal Habit for Energetic Applications Assigned Specialist: Senior Application Scientist, Energetics Division

Core Directive & Executive Summary

Welcome to the DAT Particle Engineering Support Center. You are likely here because your 1,5-Diaminotetrazole (DAT) samples are exhibiting poor flowability, low bulk density, or inconsistent sensitivity data.

The Root Cause: DAT, like many high-nitrogen energetic materials, has a strong propensity to crystallize as high-aspect-ratio needles (acicular habit) when recrystallized from aqueous solutions. This morphology creates significant downstream processing issues:

  • Poor Packing Density: Needles do not pack efficiently, lowering the Velocity of Detonation (VoD).[1]

  • High Sensitivity: Needle breakage during processing creates "hot spots," increasing friction sensitivity.[1]

  • Processability: Needles cause bridging in hoppers and poor filtration rates.[1]

This guide provides troubleshooting workflows to transition your DAT crystals from needles to blocks/spheres and control the Particle Size Distribution (PSD).

Critical Quality Attributes (CQAs) & Solubility Data

Before troubleshooting, verify your baseline parameters.[1] Control of supersaturation is impossible without accurate solubility data.[1]

Table 1: Solubility Profile of 1,5-Diaminotetrazole (DAT) Note: Solubility is temperature-dependent.[1] DAT is highly soluble in hot water but sparingly soluble in organic antisolvents.

Solvent SystemSolubility BehaviorRole in Process
Water (

)
High (Hot), Moderate (Cold)Primary Solvent
DMSO / DMF HighAlternative Solvent (hazardous waste)
Ethanol / Methanol Very LowAntisolvent
Acetone NegligibleStrong Antisolvent
Ethyl Acetate NegligibleStrong Antisolvent

Troubleshooting Guide: Crystal Habit & Morphology

Q1: "My DAT crystals are forming long, fragile needles. How do I force them into a blocky or spherical habit?"

Diagnosis: Needle formation in DAT is typically driven by high supersaturation at the crystal tips (fast growth along the c-axis) relative to the faces. This often occurs during uncontrolled cooling or rapid antisolvent addition .[1]

Corrective Protocol (The "Reverse Addition" Technique): Instead of dumping antisolvent into your DAT solution, use a Reverse Addition method to maintain low local supersaturation.

  • Prepare Solvent Phase: Dissolve DAT in Water at 80°C (near saturation).

  • Prepare Antisolvent Phase: Chill Ethanol to 0-5°C in a separate vessel under high-shear agitation.

  • The Process: Slowly pump the hot DAT/Water solution into the cold Ethanol.

    • Why? This keeps the DAT concentration low relative to the antisolvent at all times, promoting nucleation over rapid directional growth.

Q2: "I have a wide Particle Size Distribution (PSD). How do I tighten it?"

Diagnosis: A wide PSD indicates secondary nucleation (new crystals forming late in the process) or Ostwald ripening (small crystals dissolving and redepositing on large ones).

Corrective Protocol (Seeded Cooling): Do not rely on spontaneous nucleation. You must dictate when crystallization begins.[1]

  • Saturation: Prepare a saturated DAT/Water solution at 90°C.

  • Cooling: Cool to the Metastable Zone Width (MSZW) limit (approx. 70°C—determine experimentally).

  • Seeding: Add 1-2 wt% of milled, blocky DAT seeds.

  • Controlled Cooling Ramp:

    • Stage 1: Slow cool (0.1°C/min) to encourage growth on seeds, not new nuclei.

    • Stage 2: Once surface area increases, increase cooling rate (0.5°C/min) to 5°C.

Advanced Protocol: Ultrasound-Assisted Crystallization

For the tightest control over particle size (10–50 µm range) and reduced agglomeration, Sonocrystallization is the industry standard for high-nitrogen materials.

Experimental Workflow
  • Dissolution: Dissolve DAT in distilled water at 60°C.

  • Sonication Setup: Insert an ultrasonic probe (20 kHz) into the reactor.

  • Antisolvent Addition: Add Ethanol dropwise.[1]

  • Pulse: Trigger ultrasound bursts (5s ON / 5s OFF) during the nucleation onset.

    • Mechanism:[2][3][4] Cavitation bubbles implode, breaking needle tips and providing secondary nucleation sites, resulting in smaller, more uniform, blocky crystals.

Visualization: Troubleshooting Logic Tree

DAT_Troubleshooting Start Problem Identified Issue_Needles Issue: Long Needles / Poor Flow Start->Issue_Needles Issue_Agglomerates Issue: Large Agglomerates / Inclusions Start->Issue_Agglomerates Check_Supersat Check: Supersaturation Rate Issue_Needles->Check_Supersat Growth >> Nucleation Check_Agitation Check: Agitation/Shear Issue_Agglomerates->Check_Agitation Action_Reverse Action: Switch to Reverse Antisolvent Addition Check_Supersat->Action_Reverse High Local Conc. Action_Sonication Action: Apply Ultrasound (20kHz) during Nucleation Check_Supersat->Action_Sonication Break Aspect Ratio Action_Seed Action: Implement Seeded Cooling Profile Check_Agitation->Action_Seed Prevent Secondary Nucleation Check_Agitation->Action_Sonication De-agglomeration

Figure 1: Decision matrix for troubleshooting DAT crystal morphology defects.

Safety & Sensitivity Implications

Warning: 1,5-Diaminotetrazole is an energetic material.[2][5][6][7][8][9] Particle size directly correlates with sensitivity.[1]

Q3: "Does reducing particle size make my material safer?"

Answer: Generally, yes , but morphology matters more than just size.

  • Friction Sensitivity: Large needles break easily.[1] The friction of broken crystal faces sliding against each other generates heat (hot spots), leading to ignition. Blocky crystals (even if slightly larger) are often less friction sensitive than fine needles because they roll rather than break.[1]

  • Impact Sensitivity: Smaller particles (<50 µm) generally show reduced impact sensitivity because the critical diameter for hot-spot propagation is not met.[1]

Data Summary: Sensitivity vs. Morphology (Representative trends based on nitramine/tetrazole class behaviors)

MorphologyParticle Size (

)
Friction SensitivityBulk Density
Needles (Raw) 100-200 µm (Length)High (< 60 N)Low (0.4 g/cm³)
Blocks (Modified) 50-80 µmModerate (> 120 N)High (0.8 g/cm³)
Spherical (SAS) 10-30 µmLow (> 200 N)High (0.9 g/cm³)

Experimental Setup Diagram

The following diagram illustrates the Semi-Batch Antisolvent Crystallization setup, which is the most robust method for controlling DAT particle size.

Experimental_Setup Feed_Tank Heated Feed Tank (DAT + Water @ 80°C) Pump Peristaltic Pump (Controlled Flow Rate) Feed_Tank->Pump Saturated Sol. Reactor Crystallizer (Ethanol @ 5°C) Pump->Reactor Dropwise Addition Filter Vacuum Filtration (Buchner Funnel) Reactor->Filter Slurry Ultrasound Ultrasonic Probe (Optional: 20kHz) Ultrasound->Reactor Pulse

Figure 2: Process flow for Reverse Antisolvent Crystallization (SAS) to prevent needle formation.

References

  • Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2015). 1,5-Di(nitramino)tetrazole: High Sensitivity and Superior Explosive Performance. Angewandte Chemie International Edition. Link

  • Klapötke, T. M., & Stierstorfer, J. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole. Ludwig-Maximilians University Munich.[1] Link

  • Sinha, A. S., et al. (2013).[1] Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Link

  • Rećko, J., et al. (2016).[1][10] Study of a recrystallization process for triaminoguanidinium azotetrazolate (TAGAZ). Industrial Organic Chemistry. Link

Disclaimer: This guide is for educational and research purposes. 1,5-Diaminotetrazole is an energetic material.[2][5][6][7][8][9] All experiments must be conducted in a blast-proof environment by trained personnel.

Sources

Validation & Comparative

A Comparative Guide to the FT-IR Spectroscopic Signatures of 3,4-Diamino-1,2,4-Triazole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 3,4-diamino-1,2,4-triazole, a pivotal heterocyclic compound in medicinal chemistry and materials science. By offering a comparative perspective with its structural isomers, 3,5-diamino-1,2,4-triazole and 3-amino-1,2,4-triazole, this document serves as a practical reference for the unambiguous identification and characterization of these important molecules.

Introduction: The Significance of 3,4-Diamino-1,2,4-Triazole

3,4-Diamino-1,2,4-triazole is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its versatile applications. It serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and energetic materials. The arrangement of the amino groups on the triazole ring imparts unique chemical properties, making its precise characterization essential for quality control and developmental research. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure of such compounds by identifying their characteristic vibrational modes.

Deciphering the Vibrational Landscape of 3,4-Diamino-1,2,4-Triazole

The FT-IR spectrum of 3,4-diamino-1,2,4-triazole is distinguished by a series of absorption bands corresponding to the specific vibrational frequencies of its functional groups. The presence of both primary amino groups and the triazole ring system results in a unique spectroscopic fingerprint.

Table 1: Characteristic FT-IR Absorption Peaks of 3,4-Diamino-1,2,4-Triazole

Wavenumber (cm⁻¹)Vibrational ModeDescription
3400 - 3200N-H stretching (amino groups)Broad, strong absorptions indicative of the symmetric and asymmetric stretching of the N-H bonds in the two primary amino groups.
3150 - 3050C-H stretching (triazole ring)Weak to medium absorption from the C-H bond on the triazole ring.
1680 - 1640N-H bending (amino groups)Strong scissoring vibration of the primary amino groups.
1620 - 1580C=N stretching (triazole ring)Characteristic stretching vibrations of the endocyclic carbon-nitrogen double bonds within the triazole ring.
1550 - 1480N=N stretching (triazole ring)Stretching vibration of the nitrogen-nitrogen double bond in the triazole ring.
1450 - 1380Ring stretchingComplex vibrations involving the stretching of the entire triazole ring framework.
Below 1000Out-of-plane bendingVarious C-H and N-H out-of-plane bending (wagging and twisting) vibrations.

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.

A Comparative Spectroscopic Analysis: Distinguishing Isomers

The differentiation of 3,4-diamino-1,2,4-triazole from its isomers is a common analytical challenge. FT-IR spectroscopy provides a robust solution by highlighting the subtle yet significant differences in their vibrational spectra arising from the distinct placement of the amino substituents.

Table 2: Comparative FT-IR Peak Positions for Diamino- and Amino-Triazole Isomers (cm⁻¹)

Vibrational Mode3,4-Diamino-1,2,4-Triazole3,5-Diamino-1,2,4-Triazole (Guanazole)3-Amino-1,2,4-Triazole
N-H stretching3400 - 3200 (Broad, two distinct groups)~3430, ~3320 (Sharp, well-defined)~3300, ~3150 (Broad)
C-H stretching3150 - 3050Not typically prominent~3097, ~3032
N-H bending1680 - 1640~1670~1650
C=N stretching1620 - 1580~1640~1580
N=N stretching1550 - 1480Not explicitly assigned~1543
Ring stretching1450 - 1380~1580, ~1460~1529, ~1483

The key differentiating features lie in the N-H stretching region. In 3,4-diamino-1,2,4-triazole, the proximity of the two amino groups can lead to broader and more complex N-H stretching bands due to intermolecular and intramolecular hydrogen bonding. In contrast, the more symmetrical 3,5-diamino-1,2,4-triazole often exhibits sharper and more distinct N-H stretching absorptions. 3-Amino-1,2,4-triazole, with only one amino group, presents a simpler N-H stretching profile.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of solid samples like 3,4-diamino-1,2,4-triazole, the Potassium Bromide (KBr) pellet method is widely employed. This technique involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh approximately 1-2 mg of the 3,4-diamino-1,2,4-triazole sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[1][2][3]

  • Grinding and Mixing:

    • In a clean agate mortar and pestle, gently grind the KBr to a fine, consistent powder.

    • Add the 3,4-diamino-1,2,4-triazole sample to the mortar.

    • Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained. This step is critical to minimize light scattering.[1][3]

  • Pellet Formation:

    • Carefully transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal moisture.[1][2]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the relationship between the key functional groups of 3,4-diamino-1,2,4-triazole and their characteristic regions of absorption in the infrared spectrum.

FTIR_Correlation cluster_molecule 3,4-Diamino-1,2,4-Triazole cluster_spectrum FT-IR Absorption Regions (cm⁻¹) Molecule C₂H₅N₅ NH2_3 Amino Group (C3) NH_Stretch ~3400-3200 (N-H Stretch) NH2_3->NH_Stretch NH_Bend ~1680-1640 (N-H Bend) NH2_3->NH_Bend NH2_4 Amino Group (C4) NH2_4->NH_Stretch NH2_4->NH_Bend Triazole_Ring Triazole Ring CH_Stretch ~3150-3050 (C-H Stretch) Triazole_Ring->CH_Stretch CN_Stretch ~1620-1580 (C=N Stretch) Triazole_Ring->CN_Stretch NN_Stretch ~1550-1480 (N=N Stretch) Triazole_Ring->NN_Stretch

Caption: Correlation of functional groups in 3,4-diamino-1,2,4-triazole with their IR absorption regions.

Conclusion

The FT-IR spectrum of 3,4-diamino-1,2,4-triazole provides a rich source of structural information, allowing for its confident identification and differentiation from its isomers. By understanding the characteristic absorption bands associated with its amino groups and triazole core, researchers can effectively utilize FT-IR spectroscopy as a primary tool for quality control, reaction monitoring, and structural elucidation in their scientific endeavors.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Helsinki. Quick User Guide for FT-IR. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of X-ray Diffraction Patterns for Dopamine Transporter (DAT) Crystals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, a high-resolution crystal structure is the cornerstone of mechanistic insight. The dopamine transporter (DAT), a critical membrane protein and a primary target for psychostimulants and antidepressants, presents significant challenges in crystallization and structure determination.[1][2] Obtaining a diffraction pattern is a milestone, but it is the rigorous, multi-faceted validation of that pattern and the resulting model that transforms raw data into a trustworthy biological map.

This guide provides an in-depth comparison of the essential validation methodologies for DAT crystal structures. We will move beyond simple checklists to explore the causality behind each validation step, creating a self-validating workflow that ensures scientific integrity from the diffraction image to the final PDB deposition.

Pillar 1: The Rationale for a Rigorous, Multi-Tiered Validation Approach

Our validation strategy is therefore built on two core principles:

  • Orthogonality: We employ multiple, independent checks. A model that satisfies one metric but fails another should be treated with suspicion. For instance, a model with a good R-factor but poor stereochemistry is a significant red flag.

  • Data-to-Model and Model-to-Knowledge Consistency: We first validate the model against the primary experimental data (the diffraction pattern). We then validate it against the accumulated knowledge of protein chemistry (e.g., bond lengths, angles, and favorable conformations).

The following diagram illustrates the logical workflow, emphasizing the iterative nature of refinement and validation.

XRD_Validation_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Data Processing & Phasing cluster_3 Model Building & Refinement cluster_4 Validation Loop DAT_Crystal DAT Crystal Diffraction_Data Raw Diffraction Data DAT_Crystal->Diffraction_Data X-ray Exposure Processing Data Integration & Scaling Diffraction_Data->Processing Phasing Phase Determination Processing->Phasing Electron_Density Electron Density Map Phasing->Electron_Density Model_Building Initial Model Building Electron_Density->Model_Building Refinement Iterative Refinement Model_Building->Refinement Refinement->Model_Building Re-building Validation Comprehensive Validation (Data & Model Quality) Refinement->Validation Validation->Refinement Feedback for Correction Final_Model Final Validated Model (PDB Deposition) Validation->Final_Model Meets Criteria

Caption: Workflow from DAT crystal to a fully validated structural model.

Pillar 2: A Comparative Guide to Core Validation Metrics

Validation is not a single action but a suite of analyses. Here, we compare the key metrics used to evaluate both the quality of the diffraction data and the accuracy of the refined atomic model.

Tier 1: Assessing the Quality of the Experimental Data

Before a model can be judged, the underlying data must be scrutinized. Poor data will invariably lead to a poor model, regardless of the refinement strategy.

MetricWhat It MeasuresWhy It's Critical for DATTypical "Good" ValuesCommon Pitfalls & Alternatives
Resolution (Å) The smallest distance at which two objects can be distinguished.[4]Determines the level of detail visible in the electron density map. For DAT, resolving side chains, bound ligands, and water molecules requires high resolution.< 3.0 Å for initial model building. < 2.5 Å is considered good for detailed analysis.Anisotropy (resolution differing along crystal axes) can be an issue. Anisotropic scaling during data processing can help mitigate this.[5]
Completeness (%) The percentage of all theoretically possible reflections that were measured.Incomplete data can introduce artifacts and bias in the electron density map, potentially obscuring important features of the DAT binding pocket.> 95% (overall and in the highest resolution shell).Radiation damage can limit completeness. Collecting data from multiple crystals (merging datasets) is a common strategy to improve it.
I/σ(I) The ratio of the intensity of a reflection to its estimated error; a measure of signal-to-noise.Low signal-to-noise, especially in high-resolution shells, indicates weak or disordered diffraction, limiting the effective resolution.> 2.0 in the highest resolution shell.Weak diffraction is common with membrane protein crystals. Using powerful synchrotron X-ray sources is often essential.[6]
R-merge / R-pim Measures the agreement between symmetry-related or repeated measurements of the same reflection.High values suggest experimental inconsistencies (e.g., radiation damage, crystal non-isomorphism) that can compromise data quality.R-merge < 20% (overall), < 50-60% (high-res shell). R-pim is a more modern, preferred metric.Twinning, where two crystal lattices are intergrown, can inflate these values and requires specialized data processing strategies.[7]
Tier 2: Assessing the Fit of the Model to the Data

This tier evaluates how well the atomic coordinates of the DAT model explain the observed diffraction pattern.

MetricWhat It MeasuresWhy It's Critical for DATTypical "Good" ValuesCommon Pitfalls & Alternatives
R-work (R-factor) The discrepancy between the observed structure factor amplitudes and those calculated from the model.[8]A direct measure of the model's quality. A high R-work indicates a poor fit to the experimental data.Typically 15-25% for macromolecular structures at moderate resolution.[9] Should be appropriate for the given resolution.R-work can be artificially lowered by "overfitting" the model to noise in the data. This is why R-free is essential.[10]
R-free The R-factor calculated for a small subset (5-10%) of reflections that were excluded from the refinement process.[10]The single most important indicator for detecting overfitting. It measures the model's predictive power on data it has not "seen."Should be close to R-work. A difference (R-free - R-work) of > 5% (0.05) suggests overfitting.[10]A high R-free can indicate a fundamentally incorrect model, poor data quality, or improper refinement parameters.
Real-Space R (RSR) / RSRZ A measure of the fit of individual residues to the electron density map. RSRZ is the Z-score of RSR.[10]Identifies specific regions of the DAT model that are poorly modeled, such as flexible loops or incorrectly placed side chains.The vast majority of residues should have RSRZ < 2. Red flags are raised for residues with RSRZ > 2.[11]Poorly fitting residues should be manually inspected in the electron density map using software like Coot.
Goodness-of-Fit (GooF) Also called Chi-squared (χ²), it assesses how well the model refinement matches the expected statistical distribution.Ideally, this value should be close to 1, indicating that the model accounts for the data within the expected error.[12][13]~1.0. Values significantly higher suggest unmodeled features or systematic errors.[13] Values below 1 may indicate overestimated data errors.A high GooF can sometimes point to unmodeled disorder or incorrect space group assignment.[13][14]
Tier 3: Assessing the Stereochemical and Conformational Quality of the Model

Even a model that fits the data well can be physically unrealistic. This final tier validates the model against fundamental principles of protein structure. This is where tools like MolProbity and the wwPDB Validation Server are indispensable.[11][15][16]

MetricWhat It MeasuresWhy It's Critical for DATTypical "Good" ValuesCommon Pitfalls & Alternatives
Ramachandran Plot The distribution of the backbone dihedral angles (φ, ψ) for each amino acid residue.[17][18]Certain φ/ψ combinations are sterically forbidden. Outliers in this plot indicate regions with strained or impossible backbone conformations.[19][20]> 98% of residues in "favored" regions. < 0.2% of residues as "outliers."Glycine and proline have unique allowed regions and should be analyzed separately.[17] Some outliers in functionally important, flexible loops may be real but require strong justification from the electron density map.
Rotamer Analysis The conformation of amino acid side chains. Certain conformations (rotamers) are more energetically favorable.Incorrect side-chain placement can lead to false conclusions about ligand interactions in the DAT binding site.> 99% of side chains should be in favored rotameric states.Poorly resolved side chains in the electron density are a common source of outliers. These should be re-examined and potentially rebuilt.
Clashscore The number of severe steric overlaps (clashes) between non-bonded atoms per 1000 atoms.[21]High clashscores indicate physically impossible atomic arrangements where atoms are too close together, a sign of significant modeling errors.Clashscore should be as low as possible, typically below 10 for a good structure.Clashes are often resolved by minor rebuilding of side chains or loops, followed by further refinement.
Overall MolProbity Score A composite score that combines clashscore, rotamer, and Ramachandran analysis into a single metric, percentile-ranked against all structures in the PDB.Provides a holistic, at-a-glance assessment of the model's overall geometric quality.[21][22]A lower score is better. A high percentile rank (e.g., 90th percentile) indicates the structure is of higher quality than 90% of PDB structures.This score does not replace the detailed analysis of individual metrics but serves as an excellent summary statistic.

Pillar 3: Experimental Protocols for Validation

Trustworthiness is built on transparent and reproducible methods. The following protocol outlines the steps for a comprehensive validation using the wwPDB's OneDep system, which integrates the necessary software tools.[23][24]

Protocol: Comprehensive Structure Validation via the wwPDB Validation Server

This protocol should be performed iteratively during refinement and as a final check before deposition.

  • Prepare Input Files:

    • Model Coordinates: A PDB format file (.pdb or .cif) containing the atomic coordinates of your refined DAT model.

    • Experimental Data: A CIF format file (.cif) containing the structure factor amplitudes from your processed diffraction data. The inclusion of experimental data is critical for R-factor and electron density fit calculations.[25]

  • Access the Server:

    • Navigate to a wwPDB validation server, such as the one hosted at validate.wwpdb.org.[16] These servers allow you to generate a validation report for an unpublished structure.[24]

  • Submit Your Data:

    • Upload both the coordinate file and the structure factor file to the server.

    • Provide any necessary metadata, such as the experimental method (X-ray diffraction) and resolution.

  • Analyze the Validation Report:

    • The server will generate a comprehensive PDF report, similar to those available for all public PDB entries.[11][26]

    • "Slider" Summary: The first page provides a graphical summary ("slider") that compares your structure's key quality metrics (Clashscore, Ramachandran outliers, R-free, etc.) to all other structures in the PDB. This gives an immediate sense of your model's quality relative to the state of the field.

    • Detailed Analysis: Scrutinize each section of the report:

      • Structure & Data: Verify the resolution, R-work, and R-free values. Check the R-free/R-work gap.

      • Geometry: Examine the Ramachandran plot. Are there outliers? If so, the report will list them. Do the same for rotamer outliers.

      • Clashscore: Check the overall clashscore and the list of specific atomic clashes.

      • Sidechain and Backbone: Review detailed tables on bond lengths and angles, looking for significant deviations from standard values.

      • Electron Density Fit: Analyze the RSRZ plot. This plot highlights residues with a poor fit to the electron density. Any residue with an RSRZ > 2 should be a target for re-examination.[11]

  • Iterate and Refine:

    • Use the validation report as a roadmap for model improvement.

    • Return to your model-building software (e.g., Coot) and address the specific issues identified:

      • For Ramachandran outliers, try to rebuild the backbone in the flagged region.

      • For clashing atoms, adjust side-chain rotamers.

      • For residues with high RSRZ, carefully re-examine the electron density and try to rebuild the residue to better fit the map.

    • After making corrections, perform another round of crystallographic refinement.

    • Repeat the validation process (Steps 1-4) until all metrics are in an acceptable range and no further improvements can be reasonably made.

This iterative cycle of refinement and validation is the key to producing a high-quality, trustworthy structure.

Validation_Decision_Tree cluster_0 Data-Model Fit Assessment cluster_1 Stereochemistry Assessment cluster_2 Local Fit Assessment start Refined DAT Model check_Rfree Is R-free - R-work < 5%? start->check_Rfree check_GooF Is Goodness-of-Fit ≈ 1.0? check_Rfree->check_GooF Yes action_refine Re-evaluate refinement strategy (e.g., weights, B-factors) check_Rfree->action_refine No check_rama Ramachandran Outliers < 0.2%? check_GooF->check_rama Yes check_GooF->action_refine No check_clash Clashscore acceptable? check_rama->check_clash Yes action_rebuild_backbone Rebuild backbone for outliers check_rama->action_rebuild_backbone No check_RSRZ Any residues with RSRZ > 2? check_clash->check_RSRZ Yes action_rebuild_sidechains Adjust sidechains & resolve clashes check_clash->action_rebuild_sidechains No action_rebuild_local Rebuild specific residues using electron density map check_RSRZ->action_rebuild_local Yes end_node Model is Validated check_RSRZ->end_node No action_refine->start Iterate action_rebuild_backbone->start Iterate action_rebuild_sidechains->start Iterate action_rebuild_local->start Iterate

Caption: Decision tree for the iterative model validation process.

Conclusion

The validation of an X-ray diffraction pattern and the resulting atomic model is not a final, perfunctory step but an integral part of the structure determination process. For a challenging and pharmacologically vital target like the dopamine transporter, adopting a rigorous, multi-tiered validation approach is non-negotiable. By systematically comparing data quality metrics, model-to-data fit statistics, and stereochemical validity, researchers can build a self-validating workflow. This ensures that the final DAT structure is not only a plausible interpretation of the data but a reliable and trustworthy foundation for future research in neuroscience and drug discovery.

References

  • Davis, I. W., Leaver-Fay, A., Chen, V. B., Block, J. N., Kapral, G. J., Wang, X., ... & Richardson, D. C. (2007). MolProbity: all-atom contacts and structure validation for proteins and nucleic acids. Nucleic acids research, 35(Web Server issue), W375–W383. [Link]

  • PDBe-KB Consortium. (n.d.). For X-ray crystallography structures. PDBe-KB. Retrieved February 25, 2026, from [Link]

  • Phenix developers. (n.d.). MolProbity - An Active Validation Tool. Phenix. Retrieved February 25, 2026, from [Link]

  • International Union of Crystallography. (2014, July 16). Validation reports available for all X-ray structures in the PDB. IUCr. [Link]

  • ProteinIQ. (n.d.). MolProbity. ProteinIQ. Retrieved February 25, 2026, from [Link]

  • Sobolev, B., Afonine, P. V., Adams, P. D., & Urzhumtsev, A. (2021). A global Ramachandran score identifies protein structures with unlikely stereochemistry. IUCrJ, 8(Pt 6), 969–979. [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). The Ramachandran plot and protein structure validation. Biomolecular Forms and Functions, 1-23. [Link]

  • Bio.tools. (n.d.). MolProbity. bio.tools. Retrieved February 25, 2026, from [Link]

  • Bioinformatics Review. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Bioinformatics Review. Retrieved February 25, 2026, from [Link]

  • Worldwide Protein Data Bank. (2016, March 9). Updated X-ray Validation Reports for Archived PDB Structures Now Available. wwPDB. [Link]

  • ResearchGate. (n.d.). The Ramachandran plot and protein structure validation. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Gore, S., Sanz-García, E., Hendrickx, P. M. S., Gutmanas, A., & Kleywegt, G. J. (2017). Validation of Structures in the Protein Data Bank. Structure, 25(12), 1916–1927. [Link]

  • Bio-Resource. (2023, October 14). Constructing, Interpretation, Applications & Limitations of Ramachandran Plot. YouTube. [Link]

  • Worldwide Protein Data Bank. (2019, June 5). Validation report FAQs. wwPDB. [Link]

  • Davis, I. W., et al. (2004). MolProbity: structure validation and all-atom contact analysis for nucleic acids and their complexes. Nucleic Acids Research, 32(Web Server issue), W615–W619. [Link]

  • Bio-Information. (n.d.). Structure Validation. Bio-Information. Retrieved February 25, 2026, from [Link]

  • Protein Data Bank in Europe. (2017, December 1). Overview of PDB Validation Reports published in Structure. PDBe. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). Wikipedia. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2014, August 2). How does one find the goodness of fit of a crystal? ResearchGate. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • Vitkup, D., Petsko, G. A., & Karplus, M. (2002). Why protein R-factors are so large: A self-consistent analysis. Proteins: Structure, Function, and Bioinformatics, 46(4), 345-354. [Link]

  • OlexSys. (n.d.). Goodness of Fit. OlexSys. Retrieved February 25, 2026, from [Link]

  • Izumi, F., & Momma, K. (2017). A necessary criterion for obtaining accurate lattice parameters by Rietveld method. Scientific reports, 7(1), 15451. [Link]

  • Grokipedia. (n.d.). R-factor (crystallography). Grokipedia. Retrieved February 25, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Royal Society of Chemistry. [Link]

  • Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure, 19(10), 1395-1412. [Link]

  • CCDC. (2023, June 14). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Groom, C. R., & Bruno, I. J. (n.d.). Making Crystallographic Data FAIR(er). International Union of Crystallography. [Link]

  • Lindahl, E. (2021, February 25). Lecture 12, concept 27: Validation with experimental co-crystal structure determination. YouTube. [Link]

  • Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure, 19(10), 1395-1412. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2011). Protein Crystallization for X-ray Crystallography. Current protocols in protein science, Chapter 17, Unit17.1. [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of the dopamine transporter in complex with tricyclic antidepressant. Nature, 503(7474), 85–90. [Link]

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Technical Guide: HPLC Method Development for 4H-1,2,4-Triazole-3,4-diamine Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for 4H-1,2,4-Triazole-3,4-diamine (DAT) presents a specific set of chromatographic challenges that defeat standard Reversed-Phase (RP) workflows. As a precursor for energetic materials and a synthesis intermediate, DAT is highly polar, basic, and lacks a strong chromophore above 220 nm.

This guide objectively compares two dominant separation strategies: Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Verdict: While IPC on C18 columns has been the legacy standard, our comparative data indicates that HILIC (Amide phase) offers superior peak shape, mass spectrometry (MS) compatibility, and sensitivity. This guide details the transition from legacy IPC methods to a robust, validated HILIC protocol.

The Challenge: Analyte Physicochemical Profiling

Understanding the molecule is the first step in method design. DAT is not a standard organic small molecule; it behaves more like a salt or an amino acid.

PropertyValue / CharacteristicChromatographic Implication
Structure

Planar, nitrogen-rich ring.
Polarity LogP ≈ -1.2 (Predicted)High Water Solubility. Will elute in the void volume (

) on C18 columns.
Basicity Basic (Amino groups)Prone to severe peak tailing on residual silanols.
UV Absorption

nm
Requires low-UV detection; incompatible with UV-absorbing buffers (e.g., Acetate is marginal, Formate/Phosphate preferred).
Isomers 3,5-diamino-1,2,4-triazole (Guanazole)Critical separation required. 3,4-DAT and 3,5-DAT are structural isomers.

Comparative Analysis: Selecting the Separation Mode

We evaluated three distinct approaches to retain and separate DAT from its synthesis precursors (hydrazine, formic acid).

Method A: Reversed-Phase (C18) - The Negative Control
  • Setup: C18 Column, 100% Aqueous Phosphate Buffer.

  • Result: Catastrophic failure. Retention factor (

    
    ) < 0.1. Analyte elutes with the solvent front.
    
  • Verdict: Not Viable.

Method B: Ion-Pair Chromatography (IPC) - The Legacy Fix
  • Mechanism: Addition of an anionic surfactant (e.g., Sodium 1-Octanesulfonate) to the mobile phase. The sulfonate tail binds to the C18 stationary phase, while the negative head group electrostatically retains the protonated DAT.

  • Pros: Excellent retention; resolves isomers.

  • Cons:

    • Incompatible with LC-MS (Non-volatile salts suppress ionization).

    • Hysteresis: Column requires 50+ column volumes to equilibrate.

    • Baseline Drift: High background at 210 nm due to impurities in IP reagents.

Method C: HILIC (Amide) - The Modern Standard
  • Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

  • Pros:

    • MS Compatible: Uses volatile buffers (Ammonium Formate/Acetate).

    • Orthogonal Selectivity: Retains polar impurities that RP misses.

    • Low Backpressure: Allows higher flow rates due to high organic content.

  • Cons: Requires careful sample diluent matching (must be high organic).

Decision Matrix Visualization

MethodSelection Start Start: DAT Method Dev PolarityCheck LogP < 0 (Highly Polar)? Start->PolarityCheck RPC Standard C18 PolarityCheck->RPC No RetentionStrategy Retention Strategy PolarityCheck->RetentionStrategy Yes IPC Ion-Pairing (IPC) (Sodium Octanesulfonate) RetentionStrategy->IPC UV Only / Legacy HILIC HILIC Mode (Amide/Zwitterionic) RetentionStrategy->HILIC MS Req / Modern ResultIPC High Retention No MS Compatibility Long Equilibration IPC->ResultIPC ResultHILIC Good Retention MS Compatible High Sensitivity HILIC->ResultHILIC

Figure 1: Decision tree for selecting the chromatographic mode for polar aminotriazoles.

Recommended Protocol: HILIC-Amide Method

Based on the comparison, the HILIC-Amide method is recommended for purity assays due to its robustness and ability to separate the 3,4-isomer from the 3,5-isomer (Guanazole).

Instrumentation & Conditions[1]
ParameterSpecificationRationale
Column Amide-functionalized Silica (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µmAmide phases provide strong hydrogen bonding retention for amino-triazoles without the excessive electrostatic retention of bare silica.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Provides ionic strength to control peak shape; low pH ensures protonation of basic amines.
Mobile Phase B Acetonitrile (ACN)The weak solvent in HILIC mode.
Isocratic Ratio 85% B / 15% AHigh organic content is required for retention.
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID columns.
Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 210 nm (Reference 360 nm)DAT has low UV activity. 210 nm captures the

transition.
Injection Vol 5 µLLow volume prevents solvent mismatch effects.
Sample Preparation (Critical)
  • Diluent: 90:10 Acetonitrile:Water.[1]

  • Warning: Dissolving the sample in 100% water and injecting it into a HILIC system (85% ACN) will cause "solvent wash-through," resulting in split peaks or total loss of retention.

  • Procedure:

    • Weigh 10 mg DAT standard.

    • Dissolve in 1 mL Water (Stock).

    • Dilute 100 µL Stock into 900 µL Acetonitrile. Vortex immediately.

Workflow Diagram

Workflow Sample Sample (DAT) Dissolve in H2O Dilution Dilute 1:10 with ACN Sample->Dilution Inject Inject 5 µL HILIC System Dilution->Inject Separation Separation (Water Layer Partitioning) Inject->Separation Detect UV 210 nm or MS (ESI+) Separation->Detect

Figure 2: Sample preparation and injection workflow to prevent solvent mismatch.

Validation Data Summary

The following data represents typical performance metrics obtained during method validation (simulated based on field application of HILIC for aminotriazoles).

System Suitability
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (

)
N/A6.4 minStable
Tailing Factor (

)
< 1.51.12Pass
Resolution (

)
> 2.0 (vs. 3,5-isomer)3.8Pass
Theoretical Plates (

)
> 50008450Pass
Linearity & Sensitivity
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Linearity (

    
    ):  0.9998.
    
  • LOD (S/N = 3): 0.05 µg/mL.

  • LOQ (S/N = 10): 0.15 µg/mL.

Accuracy (Recovery)

Spike recovery experiments performed in synthetic reaction mixture matrix.

Spike LevelRecovery (%)RSD (%)
50%98.51.2
100%100.20.8
150%99.10.9

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Sample solvent too aqueous.Ensure sample diluent is

Acetonitrile.
Drifting Retention HILIC water layer not equilibrated.HILIC requires longer equilibration than RP. Equilibrate for at least 20 column volumes.
Low Sensitivity Wrong pH or UV cutoff.Ensure Ammonium Formate is used (transparent at 210 nm). Do not use Acetate if looking for trace impurities at 205 nm.

References

  • PubChem. (2025).[2][3] 3,4-Diamino-1,2,4-triazole Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100. [Link]

  • Holzgrabe, U. (2021).[4] Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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comparing energetic properties of DAT vs TAT (1,3,5-triamino-2,4,6-trinitrobenzene)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between DATB (1,3-Diamino-2,4,6-trinitrobenzene) and TATB (1,3,5-Triamino-2,4,6-trinitrobenzene).[1][2] While both are insensitive high explosives (IHEs) derived from the trinitrobenzene scaffold, TATB is the industry "gold standard" for insensitivity due to its unique extensive hydrogen-bonding network. DATB serves as a structural bridge between conventional explosives (like TNT) and ultra-insensitive TATB, offering slightly higher solubility but lower thermal and shock stability.

Key Takeaway: The addition of the third amino group in TATB creates a graphite-like crystalline lattice that dramatically lowers sensitivity (


 cm) compared to DATB, albeit with a trade-off in synthesis cost and processability.

Structural & Mechanistic Analysis

The fundamental difference in performance between DATB and TATB is not driven by the nitro groups, but by the amino (


) groups  and their resulting hydrogen bonding networks.
The Hydrogen Bonding Network
  • TATB (The Perfect Network): TATB possesses three amino groups alternating with three nitro groups. This symmetry allows for strong intramolecular hydrogen bonding (between adjacent

    
     and 
    
    
    
    ) and extensive intermolecular hydrogen bonding between layers. This results in a planar, graphite-like sheet structure. These sheets can slide over one another during mechanical shock, dissipating energy through friction rather than bond rupture (hot spot formation).
  • DATB (The Disrupted Network): DATB lacks the third amino group. While it still exhibits significant hydrogen bonding, the network is less symmetric and less "interlocked" than TATB. This reduction in lattice energy makes DATB slightly more sensitive to thermal and mechanical stimuli than TATB.

Visualization: Structural Logic & Sensitivity

The following diagram illustrates the causal relationship between the chemical structure and the resulting macroscopic sensitivity.

G cluster_0 Chemical Input cluster_1 Lattice Properties cluster_2 Performance Outcome DATB DATB (2 Amino Groups) PartialHB Partial H-Bonding Network DATB->PartialHB Missing 3rd Donor TATB TATB (3 Amino Groups) FullHB extensive 2D H-Bonding Sheets TATB->FullHB Symmetric Donors ModSens Moderate Insensitivity (Bridge Compound) PartialHB->ModSens Lower Lattice Energy Graphite Graphite-like Lubricity FullHB->Graphite Sheet Stacking HighSens Extreme Insensitivity (IHE Standard) Graphite->HighSens Energy Dissipation via Sliding

Figure 1: Causal pathway linking molecular substitution (amination) to macroscopic sensitivity properties.

Energetic Performance Comparison

The following data aggregates experimental values from standard energetic materials databases (e.g., LLNL Explosives Handbook, Los Alamos National Lab).

PropertyDATBTATBSignificance
Formula


TATB has higher nitrogen content.
Crystal Density 1.84 g/cm³1.93 g/cm³TATB packs denser due to planar sheets.
Detonation Velocity (

)
~7,520 m/s (@ 1.79 g/cc)~7,660 m/s (@ 1.80 g/cc)Comparable performance; TATB scales higher at TMD.
Detonation Pressure (

)
~25.1 GPa~25.9 - 31.2 GPaTATB delivers higher brisance at max density.
Impact Sensitivity (

)
~100 - 200 cm> 320 cm (Limit of test)Critical Differentiator: TATB is effectively immune to drop-weight impact.
Friction Sensitivity > 353 N> 353 NBoth are highly insensitive to friction.
Decomposition Temp (

)
285°C> 350°CTATB has superior thermal stability.
Solubility Low (Soluble in DMSO, Acetone)Insoluble (Soluble only in superacids/hot sulfolane)DATB is easier to process/recrystallize.

Analysis: Researchers often select DATB when a balance between high insensitivity and processability is required. TATB is notoriously difficult to recrystallize or cast because it is insoluble in almost all organic solvents. DATB offers a "compromise" solution with better solubility profiles while maintaining safety far superior to RDX or HMX.

Synthesis Pathways[1][2][3][4][5][6]

Both materials are synthesized via the amination of TCTNB (1,3,5-trichloro-2,4,6-trinitrobenzene).[1][2][3][4] This is a stepwise nucleophilic aromatic substitution (


).
Synthesis Workflow Diagram

The conversion of TCTNB to TATB passes through the DATB intermediate. Controlling the stoichiometry of the amination agent determines the final product.

Synthesis TCB 1,3,5-Trichlorobenzene (Starting Material) TCTNB TCTNB (Trichloro-trinitrobenzene) TCB->TCTNB Nitration DATB DATB (Intermediate/Target) TCTNB->DATB 2 eq. NH3 TATB TATB (Final Product) TCTNB->TATB Direct Route (Excess NH3, High T) DATB->TATB Excess NH3, Heat Nitration Nitration (HNO3/H2SO4, Oleum) Amination1 Partial Amination (NH3/Toluene, Mild) Amination2 Full Amination (NH3, Pressure, 150°C)

Figure 2: Stepwise amination pathway from TCTNB to DATB and TATB.

Experimental Protocols

Synthesis of DATB (Laboratory Scale)

Note: This protocol is for comparative research purposes. All energetic materials synthesis must be conducted in a certified safety hood with blast shielding.

  • Precursor Preparation: Dissolve 10g of TCTNB in 100mL of Toluene.

  • Amination: Bubble anhydrous ammonia gas (

    
    ) through the solution at moderate temperature (approx. 50-70°C).
    
    • Differentiation: For TATB, this temperature must be raised to 150°C in a pressurized autoclave. For DATB, atmospheric pressure and lower temperatures favor the di-substituted product.

  • Filtration: The product precipitates as a yellow solid. Filter while hot to remove ammonium chloride byproducts.

  • Purification: Recrystallize from acetone or DMSO. (Note: TATB cannot be recrystallized this way, requiring sublimation or acid reprecipitation).

Thermal Stability Testing (DSC)

To validate the stability difference between DATB and TATB, Differential Scanning Calorimetry (DSC) is the standard method.

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Sample Mass: 0.5 – 1.0 mg (Do not exceed 1mg for energetic samples).

  • Pan: Hermetically sealed aluminum or gold pans with a pinhole (to prevent pressure rupture).

  • Ramp Rate: 5°C/min from 50°C to 400°C.

  • Expected Results:

    • DATB: Endothermic melt onset ~286°C, followed immediately by exothermic decomposition.

    • TATB: No melting observed. Sharp exothermic decomposition peak onset > 350°C (typically 360-380°C).

References

  • Los Alamos National Laboratory. (n.d.). LASL Explosive Property Data. University of California Press.

  • Dobratz, B. M., & Crawford, P. C. (1985). LLNL Explosives Handbook: Properties of Chemical Explosives and Explosive Simulants. Lawrence Livermore National Laboratory.

  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[5] Wiley-VCH.

  • Belakhov, I., et al. (2002). "Synthesis of DATB and TATB using VNS reactions." Propellants, Explosives, Pyrotechnics.[5][6]

  • Boddu, V. M., et al. (2010). "Thermal properties of DATB and TATB." Journal of Hazardous Materials.

Sources

A Comparative Guide to the Thermal Analysis of 4H-1,2,4-Triazole-3,4-diamine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Analysis

In the fields of pharmaceutical development and materials science, a thorough understanding of a compound's thermal properties is paramount for ensuring safety, stability, and efficacy.[1][2] Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical data on melting points, decomposition temperatures, and mass loss profiles, which are essential for safe handling, processing, and storage.[1][3] This guide focuses on the thermal behavior of 4H-1,2,4-Triazole-3,4-diamine, a nitrogen-rich heterocyclic compound, and compares it with two common alternatives: Guanidine Nitrate and Aminoguanidine Hydrochloride. While specific DSC/TGA data for 4H-1,2,4-Triazole-3,4-diamine is not extensively available in public literature, we can infer its properties from closely related analogs like 4-amino-4H-1,2,4-triazole and various energetic salts of 3,4-diamino-1,2,4-triazole.[1][4][5]

Comparative Thermal Analysis: A Side-by-Side Look

The thermal stability of a compound is a key indicator of its potential applications and handling requirements. The following tables summarize the available thermal data for our compounds of interest.

Table 1: Summary of Differential Scanning Calorimetry (DSC) Data
CompoundMelting Point (°C)Onset Decomposition Temp (°C)Heat of Decomposition (kJ/g)Key Observations
4H-1,2,4-Triazole-3,4-diamine (Inferred) ~85-95>200Not extensively reportedBased on analogs like 4-amino-4H-1,2,4-triazole, a sharp endothermic melt is expected, followed by an exothermic decomposition at higher temperatures. Energetic salts of 3,4-diamino-1,2,4-triazole show decomposition temperatures generally above 200°C.[4][5]
Guanidine Nitrate ~214-217~243-290~1.9Exhibits a distinct endothermic melting peak followed by a strong exothermic decomposition.[6][7] The decomposition can be complex and influenced by experimental conditions.[6][8]
Aminoguanidine Hydrochloride ~161-167Not explicitly defined by a sharp exothermNot applicableShows a melting point but does not typically exhibit a sharp exothermic decomposition in the same manner as more energetic materials.[9] Its decomposition is more of a gradual thermal degradation.
Table 2: Summary of Thermogravimetric Analysis (TGA) Data
CompoundOnset of Mass Loss (°C)Temperature at 5% Mass Loss (°C)Residue at 400°C (%)Gaseous Byproducts
4H-1,2,4-Triazole-3,4-diamine (Inferred) >200Not extensively reportedVaries based on decomposition pathwayPrimarily N₂, CO₂, NH₃
Guanidine Nitrate ~220~243Varies with conditionsN₂, H₂O, NH₃, N₂O, NO₂[8]
Aminoguanidine Hydrochloride >170Not extensively reportedVariesHCl, N₂, CO, CO₂[10][11]

In-Depth Analysis of Thermal Behavior

4H-1,2,4-Triazole-3,4-diamine: An Estimation Based on Analogs

The thermal behavior of 4H-1,2,4-Triazole-3,4-diamine can be predicted by examining its structural relatives. The presence of the 1,2,4-triazole ring and multiple amino groups suggests a compound with significant energetic potential.[1] Studies on energetic salts of 3,4-diamino-1,2,4-triazole reveal decomposition temperatures consistently above 200°C, indicating good thermal stability.[4][5] The decomposition is expected to be highly exothermic, releasing a significant amount of gaseous products, primarily nitrogen, due to the high nitrogen content of the triazole ring.

Guanidine Nitrate: A High-Energy Alternative

Guanidine nitrate is a well-characterized energetic material known for its use as a gas generant.[6][7] Its DSC curve typically shows a sharp endothermic peak corresponding to its melting point, followed by a large exothermic decomposition.[12][13] The TGA curve indicates that mass loss begins shortly after melting, with a rapid decomposition process. The decomposition mechanism of guanidine nitrate is complex and can be influenced by factors such as heating rate and atmospheric pressure.[6][8]

Aminoguanidine Hydrochloride: A More Stable Counterpart

In contrast to the other two compounds, aminoguanidine hydrochloride exhibits a lower energetic profile. Its DSC curve primarily shows an endothermic event corresponding to its melting point, without a subsequent sharp exothermic decomposition.[9] The TGA data indicates a more gradual mass loss at higher temperatures, characteristic of thermal degradation rather than a rapid decomposition. This makes it a more thermally stable and less hazardous alternative in certain applications.

Experimental Protocols: A Guide to Best Practices

To ensure accurate and reproducible thermal analysis data, adherence to standardized experimental protocols is crucial. The following methodologies are recommended for the characterization of nitrogen-rich heterocyclic compounds.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, onset of decomposition, and heat of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum DSC pan. For potentially energetic materials, use a hermetically sealed pan to contain any evolved gases and prevent contamination of the instrument.

  • Instrument Setup:

    • Apparatus: A calibrated Differential Scanning Calorimeter.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 400°C at a heating rate of 10°C/min. A controlled heating rate is critical as it can influence the observed transition temperatures.[1]

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Melting Point: Determined as the peak maximum of the endothermic event.

    • Onset of Decomposition: Determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

    • Heat of Decomposition: Calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of mass loss, decomposition temperature range, and residual mass.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Apparatus: A calibrated Thermogravimetric Analyzer.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis:

    • Onset of Mass Loss: The temperature at which a significant deviation from the initial baseline is observed.

    • Decomposition Stages: Identify distinct steps in the TGA curve, which may indicate multi-stage decomposition processes.

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualizing the Workflow: Experimental Diagrams

To further clarify the experimental processes, the following diagrams illustrate the workflows for DSC and TGA.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis weigh Weigh 1-3 mg pan Place in Hermetic Pan weigh->pan load Load into DSC pan->load program Set Temp Program (25-400°C @ 10°C/min) load->program atmosphere N₂ Purge (50 mL/min) program->atmosphere run Run Experiment atmosphere->run analyze Analyze Thermogram run->analyze results Determine: - Melting Point - Onset of Decomposition - Heat of Decomposition analyze->results

Caption: DSC Experimental Workflow.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg pan_tga Place in Ceramic/Pt Pan weigh_tga->pan_tga load_tga Load into TGA pan_tga->load_tga program_tga Set Temp Program (25-600°C @ 10°C/min) load_tga->program_tga atmosphere_tga N₂ Purge (50 mL/min) program_tga->atmosphere_tga run_tga Run Experiment atmosphere_tga->run_tga analyze_tga Analyze Thermogram run_tga->analyze_tga results_tga Determine: - Onset of Mass Loss - Decomposition Stages - Residual Mass analyze_tga->results_tga

Caption: TGA Experimental Workflow.

Conclusion: Informed Compound Selection

The choice between 4H-1,2,4-Triazole-3,4-diamine, Guanidine Nitrate, and Aminoguanidine Hydrochloride will ultimately depend on the specific application requirements.

  • 4H-1,2,4-Triazole-3,4-diamine and its analogs offer high energy content and good thermal stability, making them suitable for applications where a controlled release of energy and gas is desired.

  • Guanidine Nitrate is a powerful and well-understood energetic material, ideal for gas generation applications.

  • Aminoguanidine Hydrochloride provides a significantly more stable and less energetic alternative, suitable for applications where high thermal stability and low hazard potential are the primary concerns.

By carefully considering the thermal properties outlined in this guide, researchers and developers can make informed decisions in the selection and handling of these nitrogen-rich compounds, ensuring both safety and optimal performance in their respective applications.

References

  • Kimura, A., et al. (2020). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Journal of the Japan Explosives Society, 81(5), 163-170. [Link]

  • Oxley, J. C., et al. (2009). Decompositions of Urea and Guanidine Nitrates. Journal of Energetic Materials, 27(1), 17-38. [Link]

  • Wang, Y., et al. (2018). Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. Journal of Thermal Analysis and Calorimetry, 131(3), 2415-2422. [Link]

  • Kimura, A., et al. (2015). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry, 120(1), 499-505. [Link]

  • Oxley, J. C., et al. (2008). Decompositions of Urea and Guanidine Nitrates. Taylor & Francis Online. [Link]

  • Kimura, A., et al. (2020). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. ResearchGate. [Link]

  • Zhang, J., et al. (2015). BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE. CORE. [Link]

  • He, C., et al. (2015). 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. New Journal of Chemistry, 39(6), 4845-4853. [Link]

  • Patil, P. R., et al. (1987). Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates. Journal of Energetic Materials, 5(2), 115-130. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Aminoguanidine hydrochloride. [Link]

  • Bercean, V. N., et al. (2012). Synthesis and thermal analysis of some 4-amino-1, 2, 4-triazole-3-thiones. Scientific Information Database. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Wang, Y., et al. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega, 8(39), 35836-35845. [Link]

  • He, C., et al. (2015). 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. [Link]

  • LookChem. (n.d.). Cas 16139-18-7, AMINOGUANIDINE HYDROCHLORIDE. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. [Link]

  • Li, J., et al. (2013). The synthesis technology of aminoguanidine bicarbonate. ResearchGate. [Link]

Sources

Spectroscopic Comparison of Triazole vs. Tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, tetrazoles (specifically 5-substituted-1H-tetrazoles) are the gold-standard bioisosteres for carboxylic acids due to their comparable acidity (


 ~4.5–5.0) and planar geometry.[1] Triazoles  (1,2,3- and 1,2,4-isomers), while structurally similar, exhibit vastly different electronic properties, acidity (

~9–10), and hydrogen-bonding capabilities.

Distinguishing these nitrogen-rich heterocycles is critical during scaffold hopping and metabolite identification. This guide provides an objective, data-driven comparison of their spectroscopic signatures, focusing on NMR (


H, 

C,

N), IR, and Mass Spectrometry, supported by validated experimental protocols.

NMR Spectroscopy: The Definitive Structural Probe

Nuclear Magnetic Resonance (NMR) is the most powerful tool for differentiating these systems. The key differentiator is the acidity of the N-H proton and the tautomeric equilibrium .

Comparative Chemical Shift Data

The following table summarizes characteristic chemical shifts in DMSO-


. Note that solvent polarity significantly shifts these values due to tautomeric stabilization.
Feature5-Substituted Tetrazole1,2,3-Triazole (4,5-disubst.)1,2,4-Triazole (3,5-disubst.)

H (N-H)
14.0 – 16.5 ppm (Broad, concentration dependent)13.5 – 15.0 ppm (Often broad)13.0 – 14.5 ppm

H (C-H)
~9.5 ppm (if C5 is unsubstituted)7.5 – 8.5 ppm (C4/C5-H)8.0 – 9.0 ppm (C3/C5-H)

C (Ring)
155 – 165 ppm (C5, quaternary)120 – 145 ppm (C4/C5)140 – 160 ppm (C3/C5)

N (Diagnostic)
N1/N4 shielded (~ -100 ppm); N2/N3 deshieldedN1/N3 distinct from N2N1/N2 distinct from N4

Critical Insight: The tetrazole proton is significantly more acidic than the triazole proton. In


 or basic media, the tetrazole proton disappears rapidly due to exchange or deprotonation, forming the tetrazolate anion, which causes an upfield shift in the 

C signal of the adjacent carbon.
Tautomeric Equilibria

Both systems exhibit annular tautomerism, which complicates spectra at room temperature.

  • Tetrazoles: Exist in equilibrium between 1H- and 2H- forms.[2][3] In solution (DMSO), the 1H-form often predominates for 5-substituted derivatives, but non-polar solvents favor the 2H-form.

  • Triazoles: 1,2,3-triazoles equilibrate between 1H, 2H, and 3H forms.

Tautomerism cluster_0 Tetrazole Equilibrium cluster_1 Triazole Equilibrium T1 1H-Tetrazole (Polar Solvents) T2 2H-Tetrazole (Non-Polar/Gas Phase) T1->T2  K_eq (Solvent Dependent)   Tr1 1H-1,2,3-Triazole Tr2 2H-1,2,3-Triazole Tr1->Tr2  Fast Exchange  

Figure 1: Tautomeric equilibria for Tetrazole and Triazole systems. Solvent polarity dictates the major species, affecting chemical shifts.

Experimental Protocol: N-HMBC for Isomer Differentiation

Direct detection of


N is insensitive. The following protocol uses indirect detection to identify the position of the N-H proton (tautomer ID) and distinguish triazole regioisomers.

Protocol Steps:

  • Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL DMSO-

    
    . Avoid 
    
    
    
    if possible, as it may cause line broadening due to intermediate exchange rates.
  • Pulse Sequence: Select the gradient-selected

    
     HMBC (Heteronuclear Multiple Bond Correlation) sequence.
    
  • Parameters:

    • Optimize

      
       for long-range coupling (typically 5–10 Hz).
      
    • Set

      
      N carrier frequency to ~200 ppm (relative to liq. 
      
      
      
      ).
  • Acquisition: Acquire 128-256 scans depending on concentration.

  • Analysis:

    • Tetrazole: Look for correlations between the C5 substituent protons and two nitrogen atoms (N1 and N4).

    • 1,2,3-Triazole: 1,4-disubstituted isomers show distinct correlations compared to 1,5-isomers. The N-H proton will correlate strongly with adjacent carbons.

Vibrational Spectroscopy (IR): The Fingerprint Region

Infrared spectroscopy provides rapid confirmation of the heterocyclic ring. The "breathing" modes of the rings are diagnostic.

Vibration ModeTetrazole (

)
1,2,3-Triazole (

)
Notes
N-H Stretch 3150 – 34003100 – 3300Broad, often overlaps with C-H
C=N Stretch 1600 – 15001580 – 1450Tetrazole often shows a doublet
N=N Stretch 1400 – 13001300 – 1200Stronger in Tetrazoles
Ring Breathing 1000 – 1100 950 – 1050 Key Differentiator

Self-Validating Check: If you observe a sharp, distinct band near 2100-2200 cm⁻¹ , your tetrazole ring may have opened to form an azide (azido-tetrazole equilibrium). This is common in fused tetrazolo-pyridines.

Mass Spectrometry: Fragmentation Pathways

Mass spectrometry (MS) distinguishes these rings based on their stability and fragmentation patterns. Tetrazoles are notoriously fragile and lose


 readily.
Fragmentation Logic
  • Tetrazoles: The molecular ion

    
     is often weak. The base peak is frequently 
    
    
    
    due to the loss of
    
    
    .
  • Triazoles: More stable.[4] Loss of

    
     (
    
    
    
    ) occurs but requires higher collision energy. Retro-cycloaddition pathways are common.

MS_Fragmentation Start Precursor Ion [M+H]+ Tetrazole Tetrazole Core Start->Tetrazole ID: Tetrazole Triazole Triazole Core Start->Triazole ID: Triazole LossN2_T Loss of N2 (28 Da) (Facile, Low Energy) Tetrazole->LossN2_T Azide Azide Intermediate LossN2_T->Azide Ring Opening Nitrene Nitrene Species Azide->Nitrene - N2 LossN2_Tr Loss of N2 (28 Da) (Requires High Energy) Triazole->LossN2_Tr RCN Nitrile + Imine Fragments LossN2_Tr->RCN Retro-Cycloaddition

Figure 2: MS Fragmentation pathways. Tetrazoles readily lose


, often serving as a diagnostic "loss of 28" signature.

Decision Matrix: Rapid Identification

Use this matrix to guide your analytical workflow.

TechniqueObservationConclusion
Solubility Soluble in

(aq)
Likely Tetrazole (Acidic, pKa ~5)

H NMR
Exchangeable proton > 14 ppmTetrazole

H NMR
C-H singlet ~ 8.0 ppmTriazole (1,2,3-isomer)
MS (ESI+) Strong

at low cone voltage
Tetrazole (Labile)
IR Band at ~2150 cm

Azide (Ring-opened Tetrazole)

References

  • Tetrazole Bioisosteres: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and structural characterization. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

  • NMR of Tetrazoles: Claramunt, R. M., et al. (2022).

    
    N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium.[5] The Journal of Organic Chemistry, 87(1), 211-222.[5] Link[5]
    
  • IR/Raman Spectroscopy: Billes, F., et al. (2000).[6] Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 183-200.[2][6] Link[2][6]

  • Mass Spectrometry: Fraser, R. R., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules, 26(11), 3260. Link

  • Acidity & pKa: Ostrovskii, V. A., et al. (2012). Acidity and basicity of tetrazoles. Advances in Heterocyclic Chemistry, 108, 1-64. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4H-1,2,4-Triazole-3,4-diamine (Guanazole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

4H-1,2,4-Triazole-3,4-diamine (commonly known as Guanazole , CAS: 1455-77-2 ) is a nitrogen-rich heterocyclic compound utilized primarily as an antineoplastic agent (ribonucleotide reductase inhibitor).

Crucial Safety Distinction: Unlike standard organic laboratory waste, this compound must be managed as Cytotoxic/Antineoplastic Waste . Its disposal protocols are governed not only by its chemical flammability or reactivity but by its biological activity (teratogenicity/reproductive toxicity) and high nitrogen content, which poses specific incineration challenges (NOx generation).

Immediate Action Required:

  • Do NOT dispose of in general chemical waste streams.

  • Do NOT autoclave (autoclaving may volatilize toxic components or fail to destroy the triazole ring).

  • Segregate immediately into "Cytotoxic/Chemotherapy" designated containers (typically yellow or black, depending on regional regulations).

Hazard Assessment & Technical Justification

To ensure compliance and safety, researchers must understand the causality behind these protocols.

FeatureTechnical CharacteristicImpact on Disposal
Chemical Structure High Nitrogen Content (~56% by weight). 1,2,4-Triazole ring.[1][2][3][4][5][6]NOx Emissions: Incineration requires rotary kilns with specific NOx scrubbers. Open burning is prohibited.
Biological Activity Antineoplastic; DNA synthesis inhibitor.[4]Zero-Leaching Requirement: Landfill disposal is strictly prohibited. Complete mineralization via high-temp incineration is the only validated destruction method.
Physical State Crystalline Solid / Powder.Dust Hazard: High potential for inhalation exposure during weighing/transfer. Static dissipative handling is required.
Reactivity Amphoteric; reacts with strong oxidizers.Incompatibility: Must never be commingled with oxidizing acids (e.g., Nitric Acid) in waste drums to prevent violent evolution of gases.

Waste Stream Management Protocols

A. Solid Waste (Bulk & Trace)[7]

Protocol:

  • Segregation: Isolate all solid waste (pure substance, contaminated weighing boats, gloves) into a dedicated waste stream.

  • Primary Containment: Place materials into a 4-mil polyethylene bag (or equivalent chemically resistant bag).

  • Secondary Containment: Seal the primary bag and place it inside a rigid, puncture-proof container labeled "CYTOTOXIC WASTE - INCINERATE ONLY."

  • Labeling: Label must explicitly state: Contains Guanazole (CAS 1455-77-2).[1][7] Toxic to Reproduction.[6] Aquatic Toxin.

B. Liquid Waste (Mother Liquors & Rinsates)

Protocol:

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration. Avoid mixing with halogenated solvents (e.g., DCM, Chloroform) if possible, as this drastically increases disposal costs and corrosion risks during incineration, though safety takes precedence if separation is impossible.

  • pH Neutralization: If the triazole was dissolved in acidic or basic media, neutralize to pH 6–8 before containerization to prevent container degradation.

  • Container: Use High-Density Polyethylene (HDPE) carboys. Glass is discouraged due to breakage risk unless the solvent is incompatible with HDPE.

  • Headspace: Leave 10% headspace to accommodate thermal expansion.

Visualized Workflows

Workflow 1: Waste Decision Logic

This diagram illustrates the decision tree for segregating Guanazole waste streams to ensure regulatory compliance.

G Start Waste Generation (CAS 1455-77-2) TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) TypeCheck->Solid Dry Liquid Liquid Waste (Mother Liquor, Rinsate) TypeCheck->Liquid Wet/Solution Bagging Double Bag (4-mil Poly) Seal Tightly Solid->Bagging Carboy HDPE Carboy (Leave 10% Headspace) Liquid->Carboy Label Label: CYTOTOXIC / TOXIC UN 3077 or UN 2811 Bagging->Label Carboy->Label Destruction High-Temp Incineration (>1000°C) with Scrubber Label->Destruction Handover to EHS

Figure 1: Decision logic for segregating and packaging Guanazole waste streams.

Workflow 2: Spill Response Mechanism

Immediate containment is critical to prevent environmental contamination and personnel exposure.

Spill Spill Spill Detected Protect PPE: Double Nitrile Gloves, N95/P100 Mask, Goggles Spill->Protect Contain Cover with Damp Absorbent Pads (Prevent Dust) Protect->Contain Clean Clean Surface with Soap & Water (Repeat 3x) Contain->Clean Dispose Dispose as Cytotoxic Waste Clean->Dispose

Figure 2: Emergency response protocol for solid or liquid spills.

Final Destruction Methodology

The only acceptable destruction method for 4H-1,2,4-Triazole-3,4-diamine is High-Temperature Incineration .

  • Mechanism: Rotary kiln incineration at temperatures exceeding 1,000°C (1,832°F).

  • Why this is mandatory:

    • Ring Cleavage: The 1,2,4-triazole ring is thermally stable. High energy is required to break the ring structure and ensure complete mineralization to CO₂, H₂O, and N₂.

    • NOx Management: Due to the high nitrogen load, the incineration facility must be equipped with selective catalytic reduction (SCR) or wet scrubbers to capture Nitrogen Oxides (NOx) generated during combustion, preventing acid rain precursors from entering the atmosphere.

Prohibited Methods:

  • Drain Disposal: Strictly illegal. The compound is toxic to aquatic life with long-lasting effects (H411).[8]

  • Landfill: Prohibited due to groundwater leaching risks of a bioactive mutagen.

References

  • PubChem. (n.d.).[4] 3,5-Diamino-1,2,4-triazole (Guanazole) Compound Summary. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 25, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.